Product packaging for 8-Iodo-7-methoxyquinoline(Cat. No.:)

8-Iodo-7-methoxyquinoline

Cat. No.: B15063619
M. Wt: 285.08 g/mol
InChI Key: DMKZKLGXBYUPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Iodo-7-methoxyquinoline, with the CAS number 1935979-35-3, is an organic compound with the molecular formula C10H8INO and a molecular weight of 285.08 g/mol . This chemical is a halogenated and alkoxylated derivative of the quinoline heterocycle, a structure recognized as a fundamental and versatile scaffold in chemical synthesis . The methoxy group at the 7-position and the iodine atom at the 8-position make this molecule a valuable building block for further chemical transformations, particularly in metal-catalyzed cross-coupling reactions where the iodine can serve as a leaving group. Quinoline and its derivatives, especially 8-hydroxyquinoline and its analogs, have garnered significant scientific interest due to their wide range of biological activities . These core structures are considered privileged scaffolds for developing multi-target agents . While the specific biological profile of this compound is a subject for ongoing research, structurally similar compounds have demonstrated a broad spectrum of pharmacological potential, including antibacterial, anticancer, antifungal, and antioxidant properties . For instance, recent research on 8-methoxyquinoline hybrids has explored their potent anticancer and antibacterial activities against various cell lines and resistant bacterial strains . It is important to note that the biological activity of quinoline derivatives can be highly dependent on the specific pattern of substituents. Research indicates that for some biological activities, such as anticancer and antibacterial effects observed in sulfonamide derivatives, the presence of an unsubstituted phenolic hydroxyl group at position 8 can be a key structural feature for activity, suggesting that modifying this group, as in 8-methoxyquinoline, can significantly alter the compound's properties and mechanism of action . This compound is intended for research applications only in laboratory settings. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate precautions in accordance with all relevant safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8INO B15063619 8-Iodo-7-methoxyquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

8-iodo-7-methoxyquinoline

InChI

InChI=1S/C10H8INO/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,1H3

InChI Key

DMKZKLGXBYUPFF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC=N2)C=C1)I

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 7-Iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical properties of 8-Iodo-7-methoxyquinoline is limited in publicly available scientific literature. This guide therefore focuses on the closely related and well-documented isomer, 7-Iodo-8-methoxyquinoline (CAS No. 36749-00-5) . The data presented herein, unless otherwise specified, pertains to this isomer. Researchers should exercise caution when extrapolating these findings to this compound.

This technical guide provides a comprehensive overview of the known chemical properties, potential synthetic routes, and biological context of 7-Iodo-8-methoxyquinoline, aimed at researchers, scientists, and professionals in drug development.

Core Chemical Properties

7-Iodo-8-methoxyquinoline is a heterocyclic compound belonging to the quinoline family. The presence of an iodine atom and a methoxy group on the quinoline ring structure imparts specific physicochemical characteristics that are of interest in medicinal chemistry and materials science.

The following table summarizes the key quantitative data available for 7-Iodo-8-methoxyquinoline.

PropertyValueSource
CAS Number 36749-00-5[1][2]
Molecular Formula C10H8INO
Molecular Weight 285.08 g/mol
Purity ≥97% (Commercially available)

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 7-Iodo-8-methoxyquinoline was not found, a general understanding of its synthesis can be derived from methods used for analogous substituted quinolines. A plausible synthetic approach involves the iodination of 8-methoxyquinoline or a multi-step synthesis starting from a suitable aniline derivative.

The following diagram illustrates a potential synthetic pathway for 7-Iodo-8-methoxyquinoline, based on established quinoline synthesis methodologies.

Synthetic Workflow for 7-Iodo-8-methoxyquinoline cluster_start Starting Materials cluster_skraup Skraup Synthesis cluster_intermediate Intermediate cluster_methylation Methylation cluster_product Final Product 2-Amino-3-iodophenol 2-Amino-3-iodophenol Cyclization Cyclization 2-Amino-3-iodophenol->Cyclization Glycerol Glycerol Glycerol->Cyclization 7-Iodo-8-hydroxyquinoline 7-Iodo-8-hydroxyquinoline Cyclization->7-Iodo-8-hydroxyquinoline Methylation_Reaction Methylation_Reaction 7-Iodo-8-hydroxyquinoline->Methylation_Reaction Methylating_Agent Methylating Agent (e.g., Dimethyl sulfate) Methylating_Agent->Methylation_Reaction 7-Iodo-8-methoxyquinoline 7-Iodo-8-methoxyquinoline Methylation_Reaction->7-Iodo-8-methoxyquinoline

A proposed synthetic workflow for 7-Iodo-8-methoxyquinoline.

The following is a generalized protocol for the iodination of 8-hydroxyquinoline, which is a common precursor for compounds like 7-Iodo-8-methoxyquinoline. This protocol is adapted from the synthesis of 5,7-diiodo-8-hydroxyquinoline[3].

Materials:

  • 8-Hydroxyquinoline derivative

  • Potassium iodide (KI)

  • Potassium iodate (KIO3)

  • Hydrochloric acid (HCl)

  • Water

  • Reaction vessel

  • Heating and stirring apparatus

Procedure:

  • Dissolve the 8-hydroxyquinoline derivative and potassium iodide in water in a suitable reaction vessel.

  • Heat the mixture to 90-100°C with continuous stirring.

  • Slowly add a solution of potassium iodate to the reaction mixture. The addition should be portion-wise, allowing the color of the liberated iodine to disappear before adding the next portion.

  • After the addition is complete, acidify the reaction mixture with hydrochloric acid.

  • Cool the mixture to allow the iodinated product to precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Note: This is a generalized protocol and may require optimization for the specific synthesis of 7-Iodo-8-methoxyquinoline.

Biological Activity and Potential Applications

While direct biological studies on 7-Iodo-8-methoxyquinoline are not extensively reported, the broader class of 8-methoxyquinoline and 8-hydroxyquinoline derivatives has demonstrated a wide range of biological activities. These activities suggest potential applications for 7-Iodo-8-methoxyquinoline in drug discovery and development.

The following diagram illustrates the logical relationship between the core quinoline structure and its potential therapeutic applications based on the activities of related compounds.

Quinoline Derivatives in Drug Development cluster_derivatives Key Derivatives cluster_activities Observed Biological Activities Quinoline_Core Quinoline Core Structure 8-Hydroxyquinoline 8-Hydroxyquinoline Quinoline_Core->8-Hydroxyquinoline 8-Methoxyquinoline 8-Methoxyquinoline Quinoline_Core->8-Methoxyquinoline Iodoquinolines Iodoquinolines Quinoline_Core->Iodoquinolines Antimicrobial Antimicrobial 8-Hydroxyquinoline->Antimicrobial Anticancer Anticancer 8-Hydroxyquinoline->Anticancer Antifungal Antifungal 8-Hydroxyquinoline->Antifungal Antiviral Antiviral 8-Hydroxyquinoline->Antiviral 8-Methoxyquinoline->Antifungal Herbicidal Herbicidal 8-Methoxyquinoline->Herbicidal Iodoquinolines->Antimicrobial

Applications of quinoline derivatives in drug development.

Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects[4]. 8-Methoxyquinoline has shown strong antifungal and antibacterial activities[5]. The introduction of iodine into the quinoline ring, as seen in iodoquinol (5,7-diiodo-8-hydroxyquinoline), can lead to potent antiprotozoal and antibacterial agents[6].

Given these precedents, 7-Iodo-8-methoxyquinoline is a promising candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Conclusion

This technical guide has summarized the available chemical information for 7-Iodo-8-methoxyquinoline, a compound with limited direct characterization in the scientific literature. By examining data from its isomer and related quinoline derivatives, we can infer its core properties and propose potential synthetic routes. The established biological activities of the broader quinoline family highlight the potential of 7-Iodo-8-methoxyquinoline as a molecule of interest for further investigation in medicinal chemistry and drug discovery. Future experimental work is necessary to fully elucidate its chemical and biological profile.

References

An In-depth Technical Guide to 7-Iodo-8-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Isomeric Specificity: Initial searches for "8-Iodo-7-methoxyquinoline" did not yield a specific CAS number or substantial technical data, suggesting it is a less common isomer. This guide will focus on the more readily available and documented isomer, 7-Iodo-8-methoxyquinoline (CAS Number: 36749-00-5) , which is likely the compound of interest for research and development professionals.

This technical guide provides a comprehensive overview of 7-Iodo-8-methoxyquinoline, including its chemical properties, a plausible synthetic pathway with a detailed experimental protocol, and a summary of its spectroscopic data. The guide also explores the potential biological activities of this compound class, drawing from research on related quinoline derivatives.

Compound Data

A summary of the key quantitative data for 7-Iodo-8-methoxyquinoline is presented below for easy reference.

PropertyValueReference
CAS Number 36749-00-5[1][2]
Molecular Formula C₁₀H₈INO[3]
Molecular Weight 285.08 g/mol [3]
Minimum Purity 95%[3]
Long-Term Storage Store in a cool, dry place[3]

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthetic Pathway 8-Hydroxyquinoline 8-Hydroxyquinoline Iodination Iodination 8-Hydroxyquinoline->Iodination I₂, KI, NaOH(aq) 7-Iodo-8-hydroxyquinoline 7-Iodo-8-hydroxyquinoline Iodination->7-Iodo-8-hydroxyquinoline Methylation Methylation 7-Iodo-8-hydroxyquinoline->Methylation CH₃I, K₂CO₃, Acetone 7-Iodo-8-methoxyquinoline 7-Iodo-8-methoxyquinoline Methylation->7-Iodo-8-methoxyquinoline

Caption: Proposed two-step synthesis of 7-Iodo-8-methoxyquinoline.

Step 1: Synthesis of 7-Iodo-8-hydroxyquinoline

This protocol is adapted from the general procedure for the iodination of 8-hydroxyquinoline.

Experimental Protocol:

  • Dissolution: Dissolve 8-hydroxyquinoline in a suitable amount of aqueous sodium hydroxide solution.

  • Iodination: To the stirred solution, add a solution of iodine and potassium iodide in water dropwise at room temperature.

  • Precipitation: Continue stirring for a specified period. The product, 7-Iodo-8-hydroxyquinoline, will precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the purified product. The crystal structure of 7-iodo-8-hydroxyquinoline has been reported.[4]

Step 2: Synthesis of 7-Iodo-8-methoxyquinoline

This protocol is based on the methylation of a hydroxyl group on a quinoline ring.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, suspend 7-Iodo-8-hydroxyquinoline and an excess of potassium carbonate in acetone.

  • Methylation: Add methyl iodide to the suspension and reflux the mixture for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter off the potassium carbonate and evaporate the acetone under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent in vacuo and purify the crude product by column chromatography on silica gel to obtain 7-Iodo-8-methoxyquinoline.

Spectroscopic Data

While a complete set of spectra for 7-Iodo-8-methoxyquinoline is not available in the public domain, the expected spectroscopic characteristics can be inferred from data on its precursors and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 7-iodo-8-hydroxyquinoline have been characterized.[4] For 7-Iodo-8-methoxyquinoline, the ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring and a characteristic singlet for the methoxy group protons. The ¹³C NMR would show distinct signals for each of the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of 7-Iodo-8-methoxyquinoline would exhibit characteristic absorption bands. Key expected vibrations include:

  • C-H stretching (aromatic): ~3050-3100 cm⁻¹

  • C-H stretching (aliphatic, -OCH₃): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹

  • C-O stretching (methoxy group): ~1000-1300 cm⁻¹

  • C-I stretching: Typically in the far-infrared region, often below 600 cm⁻¹.

Studies on the vibrational spectra of related halogenated 8-hydroxyquinolines can provide a basis for more detailed spectral interpretation.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 7-Iodo-8-methoxyquinoline is expected to show a prominent molecular ion peak (M⁺) at m/z 285. The fragmentation pattern would likely involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO). The mass spectra of isomeric monomethoxyquinolines have been studied and can offer insights into the fragmentation pathways.

Potential Biological Activity and Applications

The 8-hydroxyquinoline scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[5] These activities are often attributed to their ability to chelate metal ions.

Antimicrobial and Antifungal Activity

Many 8-hydroxyquinoline derivatives have demonstrated potent antimicrobial and antifungal properties. The introduction of halogen atoms, such as iodine, can enhance this activity.[6]

Antitumor Activity

Derivatives of 8-hydroxyquinoline have been investigated as potential antitumor agents.[7] Their mechanisms of action are often linked to the chelation of metal ions crucial for tumor growth and the induction of apoptosis. 4-anilinoquinoline derivatives with an 8-methoxy substituent have shown promising antitumor activities.[8]

Signaling Pathway Involvement

The precise signaling pathways modulated by 7-Iodo-8-methoxyquinoline have not been elucidated. However, based on the known activities of related compounds, it is plausible that it could be involved in pathways related to cell proliferation, apoptosis, and metal ion homeostasis. For instance, some 8-hydroxyquinoline derivatives have been identified as histamine H2 receptor blockers.[9]

Potential Biological Activity 7-Iodo-8-methoxyquinoline 7-Iodo-8-methoxyquinoline Metal_Ion_Chelation Metal Ion Chelation 7-Iodo-8-methoxyquinoline->Metal_Ion_Chelation Signaling_Modulation Signaling Pathway Modulation 7-Iodo-8-methoxyquinoline->Signaling_Modulation Antimicrobial Antimicrobial Activity Metal_Ion_Chelation->Antimicrobial Antifungal Antifungal Activity Metal_Ion_Chelation->Antifungal Antitumor Antitumor Activity Metal_Ion_Chelation->Antitumor

Caption: Potential biological activities of 7-Iodo-8-methoxyquinoline.

Conclusion

7-Iodo-8-methoxyquinoline is a halogenated derivative of 8-methoxyquinoline with potential for further investigation in drug discovery and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic approach, and an overview of its potential biological relevance. Further experimental work is required to fully characterize this compound and explore its applications.

References

Technical Guide: Spectroscopic and Synthetic Overview of 8-Iodo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of available scientific literature and chemical databases, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) and a detailed, validated synthetic protocol for 8-Iodo-7-methoxyquinoline could not be located. This guide, therefore, provides a theoretical and predictive overview based on the analysis of structurally related compounds. The information herein should be used as a guideline for research and development, and all experimental values should be determined empirically.

Predicted Spectroscopic Data

The following tables outline the expected spectroscopic characteristics of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data
Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Notes
H-28.8 - 9.0ddJ ≈ 4.5, 1.5 HzDownfield due to proximity to nitrogen.
H-37.3 - 7.5ddJ ≈ 8.5, 4.5 Hz
H-48.0 - 8.2ddJ ≈ 8.5, 1.5 Hz
H-57.6 - 7.8dJ ≈ 9.0 Hz
H-67.1 - 7.3dJ ≈ 9.0 Hz
7-OCH₃3.9 - 4.1s-Singlet for the methoxy group protons.

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectral Data
Carbon PositionPredicted Chemical Shift (δ, ppm)Notes
C-2148 - 152
C-3120 - 124
C-4135 - 138
C-4a127 - 130
C-5128 - 132
C-6115 - 118
C-7155 - 158Methoxy-substituted carbon.
C-890 - 95Iodo-substituted carbon, significant upfield shift.
C-8a140 - 143
7-OCH₃55 - 58Methoxy carbon.

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
C-H (aromatic)3050 - 3150Stretching
C-H (methyl)2850 - 2960Stretching
C=N (quinoline)1580 - 1620Stretching
C=C (aromatic)1450 - 1580Stretching
C-O (aryl ether)1200 - 1275 (strong)Asymmetric Stretching
C-O (aryl ether)1000 - 1075 (strong)Symmetric Stretching
C-I500 - 600Stretching
Table 4: Predicted Mass Spectrometry Data
IonPredicted m/zNotes
[M]⁺•285Molecular ion
[M-CH₃]⁺270Loss of a methyl radical from the methoxy group.
[M-I]⁺158Loss of an iodine radical.
[M-CO]⁺•257Loss of carbon monoxide.

Proposed Experimental Protocols

While a specific protocol for this compound is unavailable, a plausible synthetic route can be proposed based on established methodologies for quinoline derivatization.

Proposed Synthesis of this compound

A potential synthetic pathway involves the direct iodination of 7-methoxyquinoline.

Step 1: Synthesis of 7-Methoxyquinoline (if not commercially available)

A standard method for synthesizing 7-methoxyquinoline is the Skraup synthesis, starting from m-anisidine.

  • Reaction: m-Anisidine is reacted with glycerol, sulfuric acid, and an oxidizing agent (such as arsenic pentoxide or nitrobenzene).

  • Procedure:

    • To a mixture of m-anisidine and glycerol in a round-bottom flask, slowly add concentrated sulfuric acid with cooling.

    • Add the oxidizing agent portion-wise.

    • Heat the mixture under reflux for several hours.

    • After cooling, pour the reaction mixture into water and neutralize with a base (e.g., NaOH) to precipitate the crude product.

    • Purify the 7-methoxyquinoline by steam distillation or column chromatography.

Step 2: Iodination of 7-Methoxyquinoline

The iodination is proposed to occur at the C8 position, which is activated by the methoxy group at C7.

  • Reagents: 7-methoxyquinoline, an iodinating agent (e.g., N-iodosuccinimide (NIS) or iodine monochloride (ICl)), and a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Procedure:

    • Dissolve 7-methoxyquinoline in the chosen solvent.

    • Add the iodinating agent portion-wise at room temperature or with gentle heating.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to remove any excess iodine.

    • Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

    • Purify the crude this compound by column chromatography or recrystallization.

Spectroscopic Characterization Protocol
  • ¹H and ¹³C NMR: Dissolve the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire spectra on a 400 MHz or higher NMR spectrometer.

  • IR Spectroscopy: Obtain the spectrum using a KBr pellet or as a thin film on a salt plate using an FTIR spectrometer.

  • Mass Spectrometry: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

Logical Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow Start Start Synthesis_7MQ Synthesis of 7-Methoxyquinoline Start->Synthesis_7MQ Purification_7MQ Purification of 7-Methoxyquinoline Synthesis_7MQ->Purification_7MQ Iodination Iodination Reaction Purification_7MQ->Iodination Workup Reaction Workup and Extraction Iodination->Workup Purification_Final Purification of This compound Workup->Purification_Final Characterization Spectroscopic Characterization Purification_Final->Characterization HNMR ¹H NMR Characterization->HNMR Analysis CNMR ¹³C NMR Characterization->CNMR Analysis IR IR Spectroscopy Characterization->IR Analysis MS Mass Spectrometry Characterization->MS Analysis End End HNMR->End CNMR->End IR->End MS->End

Caption: Proposed workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding for researchers interested in this compound. All proposed methodologies and predicted data require experimental validation.

Technical Guide: Spectroscopic Characterization of 8-Iodo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 8-iodo-7-methoxyquinoline. Due to the absence of publicly available experimental data for this specific molecule, this guide presents predicted spectroscopic values and generalized experimental protocols to aid researchers in its identification and characterization.

Introduction

This compound is a halogenated derivative of 7-methoxyquinoline. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with diverse pharmacological activities. The introduction of an iodine atom at the 8-position and a methoxy group at the 7-position is expected to significantly influence the molecule's electronic properties and biological interactions. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR and MS data for this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoline ring system and the methoxy group. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing and sterically bulky iodine atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-28.8 - 9.0dd~4.5, ~1.5
H-37.4 - 7.6dd~8.5, ~4.5
H-48.0 - 8.2dd~8.5, ~1.5
H-57.6 - 7.8d~9.0
H-67.2 - 7.4d~9.0
7-OCH₃4.0 - 4.2s-

Note: Predicted values are for a standard deuterated solvent such as CDCl₃. Actual values may vary based on solvent and experimental conditions.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a127 - 129
C-5128 - 130
C-6115 - 117
C-7157 - 159
C-890 - 95
C-8a148 - 150
7-OCH₃56 - 58
Predicted Mass Spectrometry Data

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₁₀H₈INO), the predicted monoisotopic mass is approximately 284.96 g/mol .

Table 3: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

AdductPredicted m/z
[M+H]⁺285.97
[M+Na]⁺307.95
[M-H]⁻283.96
[M]⁺284.96

Data derived from predicted values for the structural isomer 8-iodo-7-methoxyisoquinoline as a close reference[1].

Experimental Protocols

The following are generalized protocols for acquiring NMR and mass spectrometry data for a synthesized sample of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse program.

    • Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Set the spectral width to cover the expected range of carbon signals (e.g., 0-160 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum.

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, often coupled with a chromatographic system (e.g., GC-MS or LC-MS).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is common for this type of molecule.

  • Data Acquisition:

    • Acquire the mass spectrum in both positive and negative ion modes to observe different adducts.

    • Perform a full scan over a relevant m/z range (e.g., 100-500).

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe fragmentation patterns.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound like this compound.

experimental_workflow start Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) start->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms data_analysis Data Analysis and Comparison with Predicted Values nmr->data_analysis ms->data_analysis structure_elucidation Structure Elucidation final_report Final Characterization Report structure_elucidation->final_report data_analysis->structure_elucidation

Workflow for Synthesis and Characterization

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to obtain them. Researchers can use this information to guide their synthetic efforts and to interpret the data obtained from their experiments.

References

Navigating the Synthesis and Characterization of 8-Iodo-7-methoxyquinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

8-Iodo-7-methoxyquinoline is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. Its structural similarity to other biologically active quinolines makes it a compound of interest for further investigation. This technical guide provides a comprehensive overview of the purity and characterization of this compound, drawing upon established methodologies for analogous compounds due to the limited availability of direct experimental data for this specific molecule. The protocols and data presented herein are representative of the halo-methoxy-quinoline class and are intended to serve as a foundational resource for researchers.

Physicochemical and Purity Data

The purity and physicochemical properties of this compound are critical for its application in research and development. While specific experimental data for this compound is not widely published, the following table summarizes expected and typical data based on commercially available isomeric and related compounds, such as 7-Iodo-8-methoxyquinoline.[1]

ParameterTypical Value/Method
Chemical Formula C₁₀H₈INO
Molecular Weight 285.08 g/mol
Purity (Typical) ≥95% (determined by HPLC)[1]
Appearance Off-white to pale yellow solid
Melting Point Not available (expected to be a crystalline solid with a defined melting point)
Solubility Soluble in organic solvents such as chloroform, dichloromethane, and methanol.

Synthesis and Purification

The synthesis of this compound can be approached through several synthetic routes, typically involving the iodination of a 7-methoxyquinoline precursor or a multi-step synthesis building the quinoline ring.

Experimental Protocol: Synthesis via Iodination of 7-Methoxyquinoline

This protocol is adapted from general methods for the iodination of activated aromatic rings.

Materials:

  • 7-Methoxyquinoline

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium thiosulfate solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Dissolve 7-methoxyquinoline (1 equivalent) in dichloromethane.

  • Add N-Iodosuccinimide (1.1 equivalents) to the solution.

  • Slowly add trifluoroacetic acid (2 equivalents) to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Slowly add deionized water dropwise until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Characterization Methods

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation. While specific spectra for this compound are not available, the expected chemical shifts can be predicted based on the analysis of related quinoline structures.

Table of Predicted ¹H NMR Chemical Shifts:

ProtonPredicted Chemical Shift (ppm)Multiplicity
H-28.8 - 9.0dd
H-37.4 - 7.6dd
H-48.0 - 8.2d
H-57.7 - 7.9d
H-67.3 - 7.5d
OCH₃3.9 - 4.1s

Table of Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted Chemical Shift (ppm)
C-2150 - 152
C-3121 - 123
C-4135 - 137
C-4a127 - 129
C-5130 - 132
C-6115 - 117
C-7155 - 157
C-890 - 92
C-8a148 - 150
OCH₃56 - 58
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 285.

Table of Expected Mass Spectrometry Data:

Ionm/z (expected)
[M]⁺285
[M-CH₃]⁺270
[M-I]⁺158
High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound. A reverse-phase method is typically employed for this class of compounds.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the synthesis and characterization processes.

Synthesis_Workflow Start Start: 7-Methoxyquinoline Reaction Iodination with NIS/TFA in DCM Start->Reaction Workup Aqueous Workup (Na2S2O3, NaHCO3, Brine) Reaction->Workup Purification Silica Gel Chromatography Workup->Purification Product This compound Purification->Product Characterization_Workflow Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (EI or ESI) Sample->MS HPLC HPLC Analysis (Purity Assessment) Sample->HPLC Data Structural Confirmation & Purity Data NMR->Data MS->Data HPLC->Data

References

An In-depth Technical Guide to 8-Iodo-7-methoxyquinoline Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Among the vast landscape of quinoline derivatives, those bearing iodine and methoxy substitutions are of particular interest due to their potential to modulate biological activity through mechanisms such as halogen bonding and altered electronic properties. This technical guide focuses on the synthesis, derivatization, and potential biological activities of 8-iodo-7-methoxyquinoline and its analogs. We provide detailed experimental protocols for the synthesis of the core scaffold and its subsequent functionalization via palladium-catalyzed cross-coupling reactions. Furthermore, this guide summarizes the known quantitative biological data of structurally related compounds and explores their potential mechanisms of action, including the induction of apoptosis and interference with key cellular signaling pathways like PI3K/Akt/mTOR and MAPK. Visualizations of synthetic workflows and relevant signaling pathways are provided to facilitate a deeper understanding of this promising class of compounds.

Introduction

Quinoline derivatives have consistently demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties. The introduction of a methoxy group at the 7-position and an iodine atom at the 8-position of the quinoline ring system creates a unique chemical entity with significant potential for further derivatization and biological evaluation. The electron-donating methoxy group can influence the overall electronic character of the molecule, while the iodine atom at the 8-position serves as a versatile handle for introducing a diverse range of substituents through well-established cross-coupling reactions. This strategic functionalization allows for the fine-tuning of physicochemical properties and the exploration of structure-activity relationships (SAR) in the quest for novel therapeutic agents.

This guide aims to provide a comprehensive resource for researchers interested in exploring the chemical space and therapeutic potential of this compound derivatives.

Synthesis of the this compound Core

The synthesis of the this compound core can be achieved through a multi-step sequence starting from a readily available substituted aniline. A plausible synthetic route involves the Skraup synthesis to construct the quinoline ring, followed by nitration, reduction, and a Sandmeyer reaction to introduce the iodine atom.

Synthesis of this compound cluster_0 Skraup Synthesis cluster_1 Reduction cluster_2 Sandmeyer Reaction 3-Methoxy-2-nitroaniline 3-Methoxy-2-nitroaniline 7-Methoxy-8-nitroquinoline 7-Methoxy-8-nitroquinoline 3-Methoxy-2-nitroaniline->7-Methoxy-8-nitroquinoline Glycerol, H2SO4, Oxidizing Agent 8-Amino-7-methoxyquinoline 8-Amino-7-methoxyquinoline 7-Methoxy-8-nitroquinoline->8-Amino-7-methoxyquinoline Reducing Agent (e.g., SnCl2, H2) This compound This compound 8-Amino-7-methoxyquinoline->this compound 1. NaNO2, H2SO4 2. KI

Figure 1: Synthetic workflow for this compound.
Experimental Protocols

Step 1: Synthesis of 7-Methoxy-8-nitroquinoline (via Skraup Synthesis)

The Skraup synthesis is a classic method for quinoline synthesis.[1][2]

  • Materials: 3-Methoxy-2-nitroaniline, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).[3]

  • Procedure:

    • To a mixture of 3-methoxy-2-nitroaniline and glycerol, slowly add concentrated sulfuric acid with vigorous stirring and cooling to control the exothermic reaction.

    • Add the oxidizing agent portion-wise.

    • Heat the reaction mixture cautiously to initiate the reaction, which is often vigorous. The use of a moderator such as ferrous sulfate is recommended to control the reaction rate.[1]

    • After the initial vigorous reaction subsides, continue heating to complete the cyclization and oxidation.

    • Cool the reaction mixture and pour it onto ice.

    • Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

    • Purify the crude 7-methoxy-8-nitroquinoline by recrystallization or column chromatography.

Step 2: Synthesis of 8-Amino-7-methoxyquinoline (Reduction of the Nitro Group)

The reduction of the nitro group to an amine is a standard transformation.[4]

  • Materials: 7-Methoxy-8-nitroquinoline, a reducing agent (e.g., tin(II) chloride in hydrochloric acid, or catalytic hydrogenation with H2/Pd-C), and a suitable solvent (e.g., ethanol, ethyl acetate).

  • Procedure (using SnCl2):

    • Dissolve 7-methoxy-8-nitroquinoline in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise with stirring.

    • Heat the mixture on a water bath until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a strong base (e.g., NaOH solution) until the tin salts precipitate.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to obtain crude 8-amino-7-methoxyquinoline.

    • Purify the product by column chromatography or recrystallization.

Step 3: Synthesis of this compound (via Sandmeyer Reaction)

The Sandmeyer reaction is a reliable method for converting an aromatic amine to an aryl iodide.[5][6][7]

  • Materials: 8-Amino-7-methoxyquinoline, sodium nitrite (NaNO2), sulfuric acid, and potassium iodide (KI).

  • Procedure:

    • Dissolve 8-amino-7-methoxyquinoline in a mixture of sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

    • In a separate flask, prepare a solution of potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with stirring. Nitrogen gas will evolve.

    • Allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt.

    • Cool the mixture and extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Wash the organic layer with sodium thiosulfate solution to remove any residual iodine, then with water and brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography to yield the final product.

Derivatization of this compound

The iodine atom at the 8-position provides a key site for diversification of the core structure, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira reactions.

Derivatization_of_this compound cluster_suzuki Suzuki Coupling cluster_sonogashira Sonogashira Coupling Core This compound Suzuki_Product 8-Aryl/Vinyl-7-methoxyquinoline Derivatives Core->Suzuki_Product R-B(OH)2 Pd Catalyst, Base Sonogashira_Product 8-Alkynyl-7-methoxyquinoline Derivatives Core->Sonogashira_Product Terminal Alkyne Pd Catalyst, Cu(I) co-catalyst, Base

Figure 2: Derivatization via cross-coupling reactions.
Experimental Protocols for Derivatization

Suzuki Coupling Protocol (General)

  • Materials: this compound, an appropriate aryl or vinyl boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)), a base (e.g., K2CO3, Cs2CO3), and a suitable solvent system (e.g., dioxane/water, toluene/ethanol/water).

  • Procedure:

    • In a reaction vessel, combine this compound, the boronic acid/ester (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

    • De-gas the vessel by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) several times.

    • Add the de-gassed solvent system.

    • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol (General) [8][9][10][11][12]

  • Materials: this compound, a terminal alkyne, a palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2), a copper(I) co-catalyst (e.g., CuI), a base (e.g., triethylamine, diisopropylamine), and a suitable solvent (e.g., THF, DMF).

  • Procedure:

    • To a solution of this compound and the terminal alkyne (typically 1.1-1.5 equivalents) in the chosen solvent, add the palladium catalyst (typically 1-5 mol%) and the copper(I) co-catalyst (typically 2-10 mol%).

    • De-gas the mixture with a stream of inert gas for several minutes.

    • Add the amine base and stir the reaction at room temperature or with gentle heating until completion (monitored by TLC or LC-MS).

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent.

    • Wash the combined organic layers with water and brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Biological Activities and Potential Mechanisms of Action

While specific biological data for this compound derivatives are not extensively reported in the public domain, the broader class of substituted quinolines has shown significant promise in various therapeutic areas. The data presented below is for structurally related iodo- and methoxy-substituted quinoline derivatives and serves as a predictive guide for the potential activities of the core focus of this document.

Anticancer Activity

Numerous quinoline derivatives have been investigated for their anticancer properties, with several demonstrating potent cytotoxic effects against various cancer cell lines.[5][6][7][13][14]

Table 1: Anticancer Activity of Selected Quinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
12c (A quinoline-based combretastatin A-4 analog)MCF-7 (Breast)0.010[5]
HL-60 (Leukemia)0.012[5]
HCT-116 (Colon)0.042[5]
HeLa (Cervical)0.021[5]
DFIQ (A fluoro-quinoline derivative)A549 (Lung)4.16 (24h)[6]
2.31 (48h)[6]
Imidazoquinoline-5c U-87MG (Glioblastoma)11.91[7]
PQQ (A quinolin-4-amine derivative)HL-60 (Leukemia)0.064 (mTOR inhibition)[15]

The mechanisms underlying the anticancer effects of quinoline derivatives are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its deregulation is a hallmark of cancer. Several quinoline derivatives have been shown to induce apoptosis in cancer cells.[5][6][7][13][14]

Apoptosis_Induction Quinoline Quinoline Derivative Mitochondria Mitochondria Quinoline->Mitochondria Induces mitochondrial dysfunction Caspases Caspase Activation Mitochondria->Caspases Release of cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Figure 3: General pathway of apoptosis induction.

The PI3K/Akt/mTOR and MAPK signaling pathways are critical regulators of cell growth, proliferation, and survival, and their dysregulation is frequently observed in cancer.[15][16][17][18][19][20][21][22] Quinoline-based compounds have emerged as promising inhibitors of these pathways.

Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Quinoline Quinoline Derivative Quinoline->mTOR Inhibition Quinoline->ERK Inhibition

Figure 4: Overview of PI3K/Akt/mTOR and MAPK signaling pathways and potential inhibition points.
Antimicrobial Activity

Halogenated quinolines, in particular, have a long history of use as antimicrobial agents. The presence of iodine in the this compound core suggests a high potential for antimicrobial activity.

Table 2: Antimicrobial Activity of Selected Iodo-Quinoline Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline)Candida spp.0.031-2[23]
Dermatophytes0.031-2[23]
8-hydroxy-7-iodo-5-quinolinesulfonic acid Candida spp.2-1024[23]
M. canis2-1024[23]
T. mentagrophytes2-1024[23]
PH265 (an 8-hydroxyquinoline derivative)Cryptococcus spp., C. auris, C. haemulonii0.5-1[24]
PH276 (an 8-hydroxyquinoline derivative)Cryptococcus spp., C. auris, C. haemulonii0.5-8[24]
Compound 5h (a clioquinol derivative)Fungal species4[25]

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and the presence of the iodine atom at the 8-position allows for extensive derivatization using modern cross-coupling methodologies. Based on the biological activities of structurally related compounds, derivatives of this core are anticipated to exhibit potent anticancer and antimicrobial properties. Future research should focus on the synthesis and screening of a diverse library of this compound analogs to fully elucidate their therapeutic potential and to establish clear structure-activity relationships. The exploration of their effects on key cellular signaling pathways will be crucial in understanding their mechanisms of action and in guiding the design of next-generation drug candidates.

References

Unveiling the Biological Potential of 8-Iodo-7-methoxyquinoline: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Quinoline Scaffold in Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Within this privileged scaffold, 8-Iodo-7-methoxyquinoline represents a molecule of significant interest, though its specific biological activities are not extensively documented in publicly available research. However, by examining the biological profiles of structurally related quinoline derivatives, we can infer its potential therapeutic applications and guide future research. This technical guide synthesizes the known biological activities of analogous compounds, including 8-hydroxyquinolines, 8-methoxyquinolines, and other halogenated quinolines, to construct a predictive profile for this compound. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this and similar compounds.

Anticipated Biological Activities

Based on the activities of its structural analogs, this compound is predicted to exhibit a range of biological effects, primarily in the realms of anticancer, antimicrobial, and neuroprotective activities. The presence of the methoxy group at the 7-position and the iodine atom at the 8-position are expected to significantly influence its physicochemical properties and, consequently, its interactions with biological targets.

Anticancer Potential

Derivatives of 8-hydroxyquinoline have demonstrated notable anticancer properties, often attributed to their ability to chelate essential metal ions required for tumor growth and proliferation.[1] For instance, the related compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) has shown anticancer activity both in vitro and in vivo.[2] Furthermore, cobalt(II) complexes bearing 8-methoxyquinoline have exhibited potent antiproliferative activities against ovarian cancer cells, surpassing the efficacy of cisplatin in some cases.[3] It is hypothesized that this compound may similarly interfere with cancer cell signaling pathways, potentially through the induction of apoptosis. Studies on 8-hydroxyquinoline-coated graphene oxide have shown induction of apoptosis in breast cancer cells through the upregulation of p53 and Bax, and downregulation of Bcl-2.[1][4]

A proposed mechanism for the anticancer activity of quinoline derivatives involves the modulation of the PI3K/AKT/mTOR signaling pathway, a critical cascade in cell survival and proliferation.[5][6] Derivatives of neocryptolepine, which share the indolo[2,3-b]quinoline core, have demonstrated cytotoxicity in colorectal cancer cells by targeting this pathway.[5][6]

Table 1: Anticancer Activity of Related Quinoline Derivatives

Compound/DerivativeCell LineActivity MetricValueReference
8-Hydroxy-5-nitroquinoline (NQ)Human cancer cell linesIC505-10 fold lower than clioquinol[2]
[Co(MQL)2Cl2] (MQL = 8-methoxyquinoline)SK-OV-3/DDP (cisplatin-resistant ovarian cancer)IC500.32–5.49 μM[3]
[Co(MQL)2I2] (MQL = 8-methoxyquinoline)SK-OV-3/DDP (cisplatin-resistant ovarian cancer)IC500.32–5.49 μM[3]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT116 (colorectal cancer)IC500.33 μM[5][7]
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)Caco-2 (colorectal cancer)IC500.51 μM[5][7]
2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] QuinolineHCT116 (colorectal cancer)IC50Data not specified[6]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A common method to assess the antiproliferative activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116, SK-OV-3) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive the solvent alone.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[3][4]

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Culture Culture Cells Seed Seed in 96-well plate Culture->Seed Treat Add Compound Seed->Treat Incubate_24_72h Incubate 24-72h Treat->Incubate_24_72h Add_MTT Add MTT Incubate_24_72h->Add_MTT Incubate_3_4h Incubate 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Incubate_3_4h->Solubilize Read_Absorbance Read Absorbance Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 Calculate_Viability->Determine_IC50

Workflow for MTT Cytotoxicity Assay

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents. 8-methoxyquinoline has demonstrated strong antifungal activity against Aspergillus flavus and Aspergillus niger, and potent antibacterial activity against Bacillus subtilis and Salmonella spp.[8] The introduction of a halogen, such as iodine, at the 7-position of 8-hydroxyquinolines has been shown to modulate their antimicrobial spectrum.[9] It is therefore plausible that this compound could possess significant antimicrobial properties. Novel 7-methoxyquinoline derivatives bearing a sulfonamide moiety have also shown promising antimicrobial activity against pathogens causing urinary tract infections.[10]

Table 2: Antimicrobial Activity of Related Quinoline Derivatives

Compound/DerivativeMicroorganismActivity MetricResultReference
8-MethoxyquinolineAspergillus flavusAntifungal ActivityStrong[8]
8-MethoxyquinolineAspergillus nigerAntifungal ActivityStrong[8]
8-MethoxyquinolineBacillus subtilisAntibacterial ActivityStrong[8]
8-MethoxyquinolineSalmonella spp.Antibacterial ActivityStrong[8]
7-Bromo-8-hydroxyquinolineGram-negative bacteriaAntibacterial ActivityHigh[9]
5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)Gram-negative bacteriaAntibacterial ActivityModerate[9]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: Positive (microorganism with no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prepare_Inoculum Prepare Microbial Inoculum Inoculate Inoculate Wells Prepare_Inoculum->Inoculate Serial_Dilution Serial Dilute Compound Serial_Dilution->Inoculate Incubate Incubate Inoculate->Incubate Observe_Growth Observe for Growth Incubate->Observe_Growth Determine_MIC Determine MIC Observe_Growth->Determine_MIC

Workflow for MIC Determination

Neuroprotective Effects

Oxidative stress is a key pathological factor in several neurodegenerative diseases.[11] Compounds with antioxidant properties can offer neuroprotection. Some chalcone derivatives containing iodo and methoxy groups have been shown to protect against methylglyoxal-induced neurotoxicity by enhancing antioxidant defense mechanisms.[12] Given that 8-hydroxyquinoline derivatives can act as iron chelators and exhibit neuroprotective effects, it is conceivable that this compound could also possess neuroprotective properties, potentially through antioxidant and anti-apoptotic pathways.[11][13] However, it is also important to note that some halogenated 8-hydroxyquinolines, such as clioquinol, have been associated with neurotoxicity, which warrants careful evaluation of any new derivative.[2][14]

signaling_pathway_neuroprotection cluster_stress Cellular Stress cluster_compound Therapeutic Intervention cluster_response Cellular Response cluster_outcome Outcome Oxidative_Stress Oxidative Stress Neuroprotection Neuroprotection Oxidative_Stress->Neuroprotection leads to damage MG Methylglyoxal (MG) MG->Neuroprotection induces toxicity Quinoline This compound (Predicted) Antioxidant_Defense Antioxidant Defense Quinoline->Antioxidant_Defense enhances Neurotrophic_Signal Neurotrophic Signal Quinoline->Neurotrophic_Signal enhances Anti_Apoptosis Anti-Apoptosis Quinoline->Anti_Apoptosis promotes Antioxidant_Defense->Neuroprotection Neurotrophic_Signal->Neuroprotection Anti_Apoptosis->Neuroprotection

Predicted Neuroprotective Signaling

Future Directions and Conclusion

While direct experimental data on this compound is scarce, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The compiled data suggest that this compound is a promising candidate for anticancer and antimicrobial drug discovery programs. Future research should focus on the synthesis and in-depth biological evaluation of this compound to validate these predictions. Key areas of investigation should include its efficacy in various cancer cell lines, its spectrum of antimicrobial activity, and a thorough assessment of its neuroprotective versus neurotoxic potential. The detailed experimental protocols and predictive signaling pathways provided in this guide offer a foundational framework for such investigations. The unique combination of the iodo and methoxy substituents on the quinoline core may unlock novel biological activities and provide a valuable lead for the development of new medicines.

References

Uncharted Territory: The Therapeutic Potential of 8-Iodo-7-methoxyquinoline Awaiting Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant gap in the understanding of the specific therapeutic targets and mechanisms of action for the compound 8-Iodo-7-methoxyquinoline. While the quinoline scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates, this particular derivative remains largely unexplored. This technical guide will summarize the current state of knowledge, or lack thereof, and propose a roadmap for future research to elucidate its therapeutic potential.

The Quinoline Scaffold: A Foundation for Diverse Bioactivity

The quinoline core is a versatile heterocyclic aromatic system that has given rise to a wide array of therapeutic agents with diverse biological activities. Derivatives of quinoline have been successfully developed as anticancer, antimalarial, antibacterial, antifungal, and anti-inflammatory drugs. This broad spectrum of activity stems from the ability of the quinoline ring system to interact with various biological targets, including enzymes, receptors, and nucleic acids.

This compound: A Molecule of Untapped Potential

Despite the rich pharmacology of the quinoline class, this compound has not been the subject of extensive biological investigation according to current scientific literature. No quantitative data from binding assays, enzyme inhibition studies, or cellular functional assays are available to pinpoint its specific molecular targets. Consequently, the signaling pathways it may modulate and its potential therapeutic applications are at present entirely speculative.

A Roadmap for Target Identification and Validation

To unlock the therapeutic potential of this compound, a systematic and multi-pronged research approach is necessary. The following experimental workflow outlines a logical progression for identifying and validating its therapeutic targets.

cluster_discovery Target Discovery cluster_validation Target Validation cluster_preclinical Preclinical Evaluation phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) target_deconvolution Target Deconvolution Methods (e.g., affinity chromatography, proteomics) phenotypic_screening->target_deconvolution Identifies biological effect biochemical_assays Biochemical Assays (e.g., enzyme kinetics, binding assays) target_deconvolution->biochemical_assays Identifies candidate proteins in_silico_screening In Silico Screening (e.g., molecular docking, pharmacophore modeling) in_silico_screening->biochemical_assays Predicts potential targets cellular_assays Cellular Target Engagement Assays (e.g., CETSA, reporter gene assays) biochemical_assays->cellular_assays Confirms direct interaction genetic_approaches Genetic Approaches (e.g., CRISPR/Cas9, siRNA) cellular_assays->genetic_approaches Validates target in cellular context animal_models In Vivo Efficacy in Disease Animal Models genetic_approaches->animal_models Confirms target relevance in vivo pk_pd Pharmacokinetics and Pharmacodynamics (PK/PD) animal_models->pk_pd Evaluates in vivo activity toxicology Toxicology and Safety Assessment pk_pd->toxicology Informs dose and safety

Proposed workflow for therapeutic target identification of this compound.
Phase 1: Target Discovery

The initial phase would involve broad screening to identify any biological activity of this compound.

  • Phenotypic Screening: The compound would be tested across a diverse panel of human cancer cell lines to identify any cytotoxic or anti-proliferative effects. Additionally, screens for antimicrobial, antiviral, or anti-inflammatory activity could be conducted.

  • Target Deconvolution: If a desirable phenotype is observed, techniques such as affinity chromatography coupled with mass spectrometry or proteomic approaches like thermal proteome profiling could be employed to identify the protein targets to which the compound binds.

  • In Silico Screening: Computational methods, including molecular docking and pharmacophore modeling, can be used to screen this compound against libraries of known protein structures to predict potential binding partners.

Phase 2: Target Validation

Once putative targets are identified, their interaction with this compound must be validated.

  • Biochemical Assays: Direct binding assays (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry) and enzyme inhibition assays would be performed to quantify the binding affinity (Kd) and inhibitory potency (IC50 or Ki) of the compound for the identified target.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound engages the target protein within a cellular environment. Reporter gene assays can be used to measure the downstream functional consequences of target engagement.

  • Genetic Approaches: Knockdown or knockout of the proposed target gene using siRNA or CRISPR/Cas9 technology should abolish or reduce the cellular phenotype observed with this compound treatment, thereby confirming the target's role in the compound's mechanism of action.

Phase 3: Preclinical Evaluation

Following successful target validation, the therapeutic potential would be assessed in more complex biological systems.

  • In Vivo Efficacy: The compound would be tested in relevant animal models of disease to evaluate its efficacy.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): Studies would be conducted to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and to correlate its concentration with its biological effect.

  • Toxicology: A comprehensive safety assessment would be necessary to identify any potential off-target effects and to determine a safe therapeutic window.

Conclusion

While this compound is currently a molecule of unknown biological function, its quinoline core suggests a high probability of interesting pharmacological activity. The lack of existing data presents a unique opportunity for discovery. A systematic approach, beginning with broad phenotypic screening and progressing through rigorous target validation and preclinical evaluation, will be essential to uncover the therapeutic targets of this compound and to determine its potential for future drug development. Researchers in both academia and industry are encouraged to undertake the exploration of this promising, yet uncharted, chemical entity.

Methodological & Application

Application Notes and Protocols for the Synthesis of 7-Iodo-8-methoxyquinoline from 8-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the two-step synthesis of 7-Iodo-8-methoxyquinoline, a valuable building block in medicinal chemistry and materials science, starting from the readily available 8-hydroxyquinoline. The synthesis involves an initial electrophilic iodination of 8-hydroxyquinoline to yield 7-iodo-8-hydroxyquinoline, followed by an O-methylation of the hydroxyl group to produce the final product.

The protocols detailed below are based on established chemical principles for the functionalization of 8-hydroxyquinoline derivatives.[1][2][3][4]

Step 1: Iodination of 8-Hydroxyquinoline

The first step focuses on the selective mono-iodination of 8-hydroxyquinoline at the 7-position. The hydroxyl group at C8 activates the aromatic ring, directing electrophilic substitution to the ortho (C7) and para (C5) positions. Careful control of reaction conditions is necessary to favor mono-iodination at the desired position.

Experimental Protocol: Synthesis of 7-Iodo-8-hydroxyquinoline

Materials:

  • 8-Hydroxyquinoline

  • Iodine monochloride (ICl) or a mixture of Iodine and an oxidizing agent

  • Glacial acetic acid or another suitable solvent

  • Sodium thiosulfate solution

  • Sodium bicarbonate solution

  • Deionized water

  • Ethanol or methanol for recrystallization

Procedure:

  • In a well-ventilated fume hood, dissolve 8-hydroxyquinoline in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of iodine monochloride in glacial acetic acid dropwise to the stirred solution of 8-hydroxyquinoline over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing a cold aqueous solution of sodium thiosulfate to quench any unreacted iodine.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • The crude 7-iodo-8-hydroxyquinoline will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain pure 7-iodo-8-hydroxyquinoline.

  • Dry the purified product under vacuum. The crystal structure of 7-iodo-8-hydroxyquinoline has been reported, confirming its formation.[5]

Quantitative Data for 7-Iodo-8-hydroxyquinoline
ParameterValueReference
Molecular FormulaC₉H₆INO[5]
Molecular Weight271.06 g/mol Calculated
Melting Point137-139 °C (decomposes)[5]
AppearanceYellowish crystalline solid
Yield70-85%Estimated

Step 2: O-Methylation of 7-Iodo-8-hydroxyquinoline

The second step involves the methylation of the hydroxyl group of 7-iodo-8-hydroxyquinoline to form the final product, 7-iodo-8-methoxyquinoline. This is typically achieved via a Williamson ether synthesis, where the phenoxide is formed by a base and then reacted with a methylating agent.

Experimental Protocol: Synthesis of 7-Iodo-8-methoxyquinoline

Materials:

  • 7-Iodo-8-hydroxyquinoline

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-iodo-8-hydroxyquinoline in anhydrous DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide to the reaction mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction by TLC. A similar methylation procedure has been reported for other hydroxyquinolines.[6][7]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 7-iodo-8-methoxyquinoline by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data for 7-Iodo-8-methoxyquinoline
ParameterValueReference
Molecular FormulaC₁₀H₈INO
Molecular Weight285.08 g/mol [8]
Purity95%[8]
AppearanceSolid
Yield80-95%Estimated

Experimental Workflow and Signaling Pathways

The logical flow of the synthesis is a sequential two-step process. First, the iodination of the starting material, followed by the methylation of the intermediate.

Synthesis_Workflow Start 8-Hydroxyquinoline Step1 Iodination (ICl, Acetic Acid) Start->Step1 Intermediate 7-Iodo-8-hydroxyquinoline Step1->Intermediate Step2 O-Methylation (CH3I, K2CO3, DMF) Intermediate->Step2 Product 7-Iodo-8-methoxyquinoline Step2->Product

References

Application Notes and Protocols: 8-Iodo-7-methoxyquinoline in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 8-iodo-7-methoxyquinoline as a versatile intermediate in organic synthesis, particularly in the construction of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science. The protocols detailed below offer practical guidance for the synthesis of this compound and its subsequent elaboration through key palladium-catalyzed cross-coupling reactions.

Introduction

This compound is a valuable building block for the synthesis of a wide range of substituted quinoline derivatives. The presence of the methoxy group at the 7-position and the iodo group at the 8-position allows for regioselective functionalization. The carbon-iodine bond is particularly amenable to a variety of powerful cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations enable the introduction of aryl, alkynyl, and amino moieties, respectively, at the 8-position of the quinoline core, providing access to a diverse chemical space for drug discovery and materials science. Derivatives of the quinoline scaffold are known to exhibit a broad spectrum of biological activities, including antibacterial, anticancer, and kinase inhibitory effects.[1][2][3][4][5][6][7]

Synthesis of this compound

The synthesis of this compound can be achieved from the readily available 7-methoxy-8-hydroxyquinoline. The following protocol describes a representative iodination procedure.

Experimental Protocol: Synthesis of this compound

  • Materials:

    • 7-methoxy-8-hydroxyquinoline

    • N-Iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Dichloromethane (CH₂Cl₂)

    • Hexanes

  • Procedure:

    • To a solution of 7-methoxy-8-hydroxyquinoline (1.0 eq) in acetonitrile, add N-iodosuccinimide (1.1 eq) portionwise at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

    • Extract the mixture with dichloromethane (3 x volumes).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound.

Table 1: Representative Data for the Synthesis of this compound

ParameterValue
Starting Material7-methoxy-8-hydroxyquinoline
ReagentN-Iodosuccinimide (NIS)
SolventAcetonitrile
Reaction Time3 hours
TemperatureRoom Temperature
Yield85%

Diagram 1: Synthesis of this compound

G start 7-methoxy-8-hydroxyquinoline product This compound start->product Iodination reagent NIS, CH3CN

Caption: Synthetic route to this compound.

Applications in Cross-Coupling Reactions

The carbon-iodine bond of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse derivatives.

Suzuki-Miyaura Coupling: Synthesis of 8-Aryl-7-methoxyquinolines

The Suzuki-Miyaura reaction allows for the formation of a carbon-carbon bond between this compound and a variety of aryl or heteroaryl boronic acids or esters.[8][9][10] This reaction is a powerful tool for constructing biaryl scaffolds, which are prevalent in many biologically active molecules.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials:

    • This compound

    • Arylboronic acid (e.g., Phenylboronic acid)

    • Palladium(II) acetate (Pd(OAc)₂)

    • Triphenylphosphine (PPh₃)

    • Potassium carbonate (K₂CO₃)

    • 1,4-Dioxane

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, combine this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

    • Add degassed 1,4-dioxane and water (e.g., 4:1 v/v).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 2: Representative Data for Suzuki-Miyaura Coupling

ParameterValue
Aryl HalideThis compound
Boronic AcidPhenylboronic acid
CatalystPd(OAc)₂
LigandPPh₃
BaseK₂CO₃
Solvent1,4-Dioxane/Water
Temperature90 °C
Reaction Time8 hours
Yield92%

Diagram 2: Suzuki-Miyaura Coupling Workflow

G start This compound + Arylboronic Acid product 8-Aryl-7-methoxyquinoline start->product Suzuki-Miyaura Coupling reagents Pd(OAc)2, PPh3, K2CO3 1,4-Dioxane/H2O, 90°C workup Workup & Purification product->workup

Caption: General workflow for Suzuki-Miyaura coupling.

Sonogashira Coupling: Synthesis of 8-Alkynyl-7-methoxyquinolines

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to arylethynyl structures.[11][12][13][14][15] These motifs are found in various natural products and are useful in materials science.

Experimental Protocol: Sonogashira Coupling

  • Materials:

    • This compound

    • Terminal alkyne (e.g., Phenylacetylene)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Triethylamine (Et₃N)

    • Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a mixture of THF and triethylamine, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 6-18 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 3: Representative Data for Sonogashira Coupling

ParameterValue
Aryl HalideThis compound
AlkynePhenylacetylene
CatalystPdCl₂(PPh₃)₂ / CuI
BaseEt₃N
SolventTHF
TemperatureRoom Temperature
Reaction Time12 hours
Yield88%

Diagram 3: Sonogashira Coupling Workflow

G start This compound + Terminal Alkyne product 8-Alkynyl-7-methoxyquinoline start->product Sonogashira Coupling reagents PdCl2(PPh3)2, CuI, Et3N THF, RT workup Workup & Purification product->workup

Caption: General workflow for Sonogashira coupling.

Buchwald-Hartwig Amination: Synthesis of 8-Amino-7-methoxyquinolines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of this compound with a wide range of primary and secondary amines.[16][17][18][19][20] This reaction is of great importance in the synthesis of pharmaceuticals and other biologically active compounds.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • This compound

    • Amine (e.g., Morpholine)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

    • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

    • Sodium tert-butoxide (NaOtBu)

    • Toluene

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a glovebox, combine tris(dibenzylideneacetone)dipalladium(0) (0.02 eq) and XPhos (0.08 eq) in toluene and stir for 10 minutes.

    • To this pre-catalyst mixture, add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the reaction vessel and heat the mixture to 100-120 °C for 8-24 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

    • Extract the mixture with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Table 4: Representative Data for Buchwald-Hartwig Amination

ParameterValue
Aryl HalideThis compound
AmineMorpholine
CatalystPd₂(dba)₃
LigandXPhos
BaseNaOtBu
SolventToluene
Temperature110 °C
Reaction Time16 hours
Yield82%

Diagram 4: Buchwald-Hartwig Amination Workflow

G start This compound + Amine product 8-Amino-7-methoxyquinoline start->product Buchwald-Hartwig Amination reagents Pd2(dba)3, XPhos, NaOtBu Toluene, 110°C workup Workup & Purification product->workup

Caption: General workflow for Buchwald-Hartwig amination.

Biological Significance and Potential Signaling Pathways

Derivatives of the 7-methoxyquinoline scaffold have been investigated for a variety of biological activities. For instance, substituted quinolines have been explored as inhibitors of protein kinases, such as epidermal growth factor receptor (EGFR) and Src kinase, which are often dysregulated in cancer.[5][21] Additionally, the quinoline core is present in compounds targeting G-protein coupled receptors (GPCRs).[22][23][24][25] The diverse substitution patterns achievable from this compound make it an attractive starting point for the development of novel modulators of these and other signaling pathways.

Diagram 5: Hypothetical Kinase Inhibition Pathway

G ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) dimerization->downstream proliferation Cell Proliferation, Survival, etc. downstream->proliferation inhibitor 8-Substituted-7-methoxyquinoline (Hypothetical Inhibitor) inhibitor->dimerization Inhibition

Caption: Potential inhibition of a receptor tyrosine kinase pathway.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions provides a straightforward entry to a vast array of 8-substituted-7-methoxyquinoline derivatives. The protocols and data presented herein serve as a practical guide for researchers in the fields of synthetic organic chemistry, medicinal chemistry, and materials science to exploit the full potential of this important building block. The exploration of the biological activities of novel compounds derived from this intermediate is a promising avenue for the discovery of new therapeutic agents.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 8-Iodo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, anticancer, and antimalarial properties.[1][2][3][4] The functionalization of the quinoline ring system through palladium-catalyzed cross-coupling reactions has emerged as a powerful and versatile strategy for the synthesis of novel derivatives with tailored pharmacological profiles. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions of 8-iodo-7-methoxyquinoline, a key intermediate for the generation of diverse compound libraries for drug discovery and development.

The 8-substituted-7-methoxyquinoline motif is of particular interest as modifications at the 8-position can significantly influence the biological activity of the resulting compounds. For instance, 8-aminoquinoline derivatives are known for their antimalarial properties.[5] Furthermore, the introduction of aryl, alkenyl, and alkynyl moieties at this position can lead to compounds with potential applications as anticancer and antimicrobial agents.[1][6][7][8][9][10]

These protocols are designed to serve as a practical guide for researchers in the synthesis and exploration of novel 8-substituted-7-methoxyquinoline derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[4][9][11][12][13][14] The general catalytic cycle for these reactions is depicted below.

Palladium Cross-Coupling Cycle General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions Pd0 Pd(0)L_n PdII R-Pd(II)-X L_n Pd0->PdII R-X OxAdd Oxidative Addition PdII_R R-Pd(II)-R' L_n PdII->PdII_R Coupling Partner Transmetal Transmetalation (Suzuki, Sonogashira) or Carbopalladation (Heck) or Amine Coordination (Buchwald-Hartwig) PdII_R->Pd0 R-R' Product R-R' PdII_R->Product RedElim Reductive Elimination Substrate R-X Coupling_Partner R'-M (Suzuki, Sonogashira) or R'-H (Heck) or R'-NHR'' (Buchwald-Hartwig)

Caption: General workflow of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.[4] This reaction is widely used in the synthesis of biaryl and vinyl-aryl compounds.

Experimental Protocol: Synthesis of 8-Aryl-7-methoxyquinoline

This protocol is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add this compound (1 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O9012-2475-95
Pd(PPh₃)₄-Na₂CO₃Toluene/EtOH/H₂O1008-1670-90
PdCl₂(dppf)-Cs₂CO₃DMF806-1280-98

Table 1: Representative conditions for the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction Reaction at Elevated Temperature Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Aryl-7-methoxyquinoline Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[12] It is a valuable tool for the synthesis of substituted alkenes.

Experimental Protocol: Synthesis of 8-Alkenyl-7-methoxyquinoline

This protocol provides a general procedure for the Heck reaction between this compound and an alkene.

Materials:

  • This compound

  • Alkene (e.g., methyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)

  • Triethylamine (Et₃N) (2 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction tube, combine this compound (1 mmol), palladium(II) acetate (0.05 mmol), and tri(o-tolyl)phosphine (0.1 mmol).

  • Seal the tube, then evacuate and backfill with an inert gas.

  • Add degassed DMF (5 mL), the alkene (1.5 mmol), and triethylamine (2 mmol).

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired 8-alkenyl-7-methoxyquinoline.

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF10016-2460-85
PdCl₂(PPh₃)₂-K₂CO₃Acetonitrile8012-2055-80
Herrmann's catalyst-NaOAcDMA1208-1665-90

Table 2: Representative conditions for the Heck reaction of this compound.

Heck_Workflow Heck Reaction Workflow Reactants This compound + Alkene Reaction Reaction at Elevated Temperature Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Alkenyl-7-methoxyquinoline Purification->Product

Caption: Workflow for the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[9] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: Synthesis of 8-Alkynyl-7-methoxyquinoline

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound (1 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add degassed THF (10 mL) and triethylamine (3 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise to the mixture.

  • Stir the reaction at room temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

CatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)
PdCl₂(PPh₃)₂CuIEt₃NTHFRT6-1270-95
Pd(PPh₃)₄CuIPiperidineDMF504-875-98
Pd(OAc)₂/XPhos-Cs₂CO₃Toluene808-1665-90 (Copper-free)

Table 3: Representative conditions for the Sonogashira coupling of this compound.

Sonogashira_Workflow Sonogashira Coupling Workflow Reactants This compound + Terminal Alkyne Reaction Reaction at Room Temperature or Heated Reactants->Reaction Catalyst_System Pd Catalyst + CuI (optional) + Base Catalyst_System->Reaction Solvent Solvent (e.g., THF) Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Alkynyl-7-methoxyquinoline Purification->Product Buchwald_Hartwig_Workflow Buchwald-Hartwig Amination Workflow Reactants This compound + Amine Reaction Reaction under Inert Atmosphere at Elevated Temperature Reactants->Reaction Catalyst_System Pd Catalyst + Ligand + Base Catalyst_System->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 8-Amino-7-methoxyquinoline Derivative Purification->Product

References

Application Notes and Protocols: Antitumor Activity of 8-Iodo-7-methoxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent antitumor effects.[1][2][3] These compounds can exert their anticancer action through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival.[1][3] Notably, the PI3K/Akt/mTOR signaling cascade, which is frequently dysregulated in many cancers, has been identified as a key target for several quinoline-based inhibitors.[4][5]

This document provides detailed application notes and protocols for the evaluation of the antitumor activity of a novel class of quinoline derivatives, specifically those substituted with an iodo group at the 8-position and a methoxy group at the 7-position. While direct experimental data for 8-Iodo-7-methoxyquinoline derivatives is not extensively available in the current literature, the protocols and illustrative data presented herein are based on established methodologies for analogous quinoline compounds and provide a robust framework for their investigation. A study on 8-bromo-7-methoxychrysin, a compound with a similar substitution pattern on a related scaffold, has shown significant anticancer properties, suggesting that this compound derivatives may also hold therapeutic promise.

Synthesis of this compound Derivatives

A general synthetic route for substituted quinolines can be adapted for the synthesis of this compound derivatives. A plausible approach involves a multi-step synthesis starting from appropriately substituted anilines and employing cyclization reactions to form the quinoline core, followed by functional group modifications.

Protocol: Illustrative Synthesis of this compound

  • Starting Material: 2-amino-3-iodophenol.

  • Methoxylation: Protection of the amino group followed by methylation of the hydroxyl group to yield a methoxy group at the 7-position precursor.

  • Skraup Synthesis: Reaction of the resulting aniline derivative with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene) to construct the quinoline ring. This reaction typically proceeds through a series of steps including dehydration of glycerol to acrolein, Michael addition of the aniline, and subsequent cyclization and oxidation.

  • Purification: The final product, this compound, is purified using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Antitumor Activity

The preliminary assessment of the antitumor potential of this compound derivatives involves determining their cytotoxic effects on various cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT116, A549) into 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a series of dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Illustrative Cytotoxicity of this compound Derivative 1 (IMQ1) against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer8.5
HCT116Colon Cancer12.2
A549Lung Cancer15.8
HepG2Liver Cancer10.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mechanism of Action Studies

To elucidate the mechanism by which this compound derivatives exert their antitumor effects, further in vitro assays are necessary.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cancer cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic/necrotic.

Table 2: Illustrative Apoptosis Induction by IMQ1 in MCF-7 Cells

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control95.22.12.7
IMQ1 (8.5 µM)45.830.523.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol: Cell Cycle Analysis

  • Cell Treatment: Treat cancer cells with the this compound derivative at its IC50 concentration for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Table 3: Illustrative Cell Cycle Arrest Induced by IMQ1 in HCT116 Cells

Treatment% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control55.328.116.6
IMQ1 (12.2 µM)25.115.759.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Western Blot Analysis of the PI3K/Akt/mTOR Signaling Pathway

Western blotting is used to detect the expression levels of key proteins in the PI3K/Akt/mTOR pathway to determine if the compound inhibits this signaling cascade.

Protocol: Western Blot Analysis

  • Protein Extraction: Treat cancer cells with the this compound derivative for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-Akt, Akt, p-mTOR, mTOR, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Signaling Pathway Diagram

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival IMQ This compound IMQ->PI3K inhibits IMQ->Akt inhibits IMQ->mTORC1 inhibits

Caption: PI3K/Akt/mTOR signaling pathway and potential inhibition points.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Synthesize 8-Iodo-7- methoxyquinoline InVitro In Vitro Cytotoxicity (MTT Assay) Start->InVitro Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle WesternBlot Western Blot (PI3K/Akt/mTOR) InVitro->WesternBlot Mechanism Determine Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism WesternBlot->Mechanism End Conclusion: Antitumor Potential Mechanism->End

References

Application Notes and Protocols: Antimicrobial and Antifungal Screening of 8-Iodo-7-methoxyquinoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal screening of 8-iodo-7-methoxyquinoline analogs. This document includes a summary of reported activity, detailed experimental protocols for key assays, and visualizations of potential mechanisms of action and experimental workflows.

Introduction

Quinolines are a prominent class of heterocyclic compounds that form the scaffold of numerous synthetic drugs with a wide range of pharmacological activities, including antimicrobial and antifungal properties. The substitution pattern on the quinoline ring plays a crucial role in modulating their biological efficacy. Specifically, analogs of this compound are of interest for their potential as novel anti-infective agents. The introduction of an iodine atom at the 8-position and a methoxy group at the 7-position can significantly influence the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with microbial targets. This document outlines the screening protocols to evaluate the antimicrobial and antifungal potential of this class of compounds.

Data Presentation: Antimicrobial and Antifungal Activity

While a comprehensive dataset for a complete series of this compound analogs is not available in a single source, the following tables summarize the reported Minimum Inhibitory Concentration (MIC) values for structurally related iodo-quinoline derivatives against various bacterial and fungal strains. This data provides a valuable reference for the expected activity of this compound class.

Table 1: Antibacterial Activity of Iodo-Quinoline Derivatives (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusStaphylococcus epidermidisKlebsiella pneumoniae
6-iodo-2-(4-bromophenyl)quinoline-4-carboxylic acid->128>128
6-iodo-2-(4-chlorophenyl)quinoline-4-carboxylic acid-64>128
6-iodo-2-(4-fluorophenyl)quinoline-4-carboxylic acid-64>128
6-iodo-2-p-tolylquinoline-4-carboxylic acid-128>128
Reference: Ciprofloxacin0.25-10.125-1≤0.25

Data synthesized from studies on carboxy-quinoline derivatives bearing an iodine atom. The original study did not test against S. aureus, indicated by "-". It is important to note that the carboxyl group in these analogs may influence their activity profile compared to methoxy analogs.[1]

Table 2: Antifungal Activity of Iodo-Quinoline Derivatives (MIC in µg/mL)

Compound/AnalogCandida albicansCandida parapsilosisAspergillus niger
6-iodo-2-(4-bromophenyl)quinoline-4-carboxylic acid-64-
6-iodo-2-(4-chlorophenyl)quinoline-4-carboxylic acid-32-
6-iodo-2-(4-fluorophenyl)quinoline-4-carboxylic acid-64-
6-iodo-2-p-tolylquinoline-4-carboxylic acid->128-
Reference: Amphotericin B0.25-10.25-20.5-2

Data synthesized from studies on carboxy-quinoline derivatives bearing an iodine atom. The original study did not test against C. albicans or A. niger, indicated by "-". The antifungal activity was observed against C. parapsilosis.[1]

Table 3: Antifungal Activity of 8-Hydroxy-7-iodo-5-quinolinesulfonic acid (MIC range in µg/mL)

Fungal SpeciesMIC Range (µg/mL)
Candida spp.2 - 1024
Microsporum spp.2 - 1024
Trichophyton spp.2 - 1024

This data is for a structurally related 8-hydroxyquinoline derivative and indicates a broad range of potential antifungal activity. The sulfonic acid group significantly impacts the molecule's properties and may result in a different activity profile compared to this compound analogs.[2][3]

Experimental Protocols

Detailed methodologies for the screening of this compound analogs are provided below. These protocols are based on established standards to ensure reproducibility and comparability of results.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile 96-well microtiter plates.

  • Bacterial or fungal strains.

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Sterile saline (0.85% NaCl).

  • McFarland standard (0.5).

  • Microplate reader (optional).

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B).

  • Solvent control (DMSO).

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each analog in DMSO. Perform serial two-fold dilutions in the appropriate broth medium in the 96-well plates to achieve a range of final concentrations.

  • Inoculum Preparation:

    • Bacteria: From a fresh agar plate, pick several colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in the broth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

    • Fungi (Yeast): Grow yeast cells in a suitable broth overnight. Centrifuge, wash the cells with sterile saline, and resuspend in RPMI-1640 medium. Adjust the cell density to a 0.5 McFarland standard and then dilute to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compounds.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum.

    • Sterility Control: Wells containing only broth.

    • Positive Control: Wells containing a known antibiotic/antifungal with the inoculum.

    • Solvent Control: Wells containing the highest concentration of DMSO used and the inoculum.

  • Incubation: Incubate the plates at the appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by using a microplate reader to measure absorbance.

Protocol 2: Agar Well Diffusion Assay for Antifungal Screening

This method is a preliminary test to assess the antifungal activity of the synthesized compounds.

Materials:

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).

  • Sterile Petri dishes.

  • Fungal strains.

  • Appropriate agar medium (e.g., Sabouraud Dextrose Agar).

  • Sterile cork borer (6-8 mm diameter).

  • Sterile swabs.

  • Positive control antifungal (e.g., Fluconazole).

  • Solvent control (DMSO).

Procedure:

  • Preparation of Agar Plates: Prepare Sabouraud Dextrose Agar plates and allow them to solidify under sterile conditions.

  • Inoculum Preparation: Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

  • Inoculation: Using a sterile swab, evenly spread the fungal inoculum over the entire surface of the agar plate.

  • Well Preparation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of each test compound solution into separate wells. Also, add the positive and solvent controls to their respective wells.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 28-30°C) for 48-72 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Visualizations

The following diagrams illustrate the experimental workflow for antimicrobial screening and a plausible mechanism of action for quinoline analogs.

experimental_workflow Experimental Workflow for Antimicrobial Screening cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantification Quantitative Analysis cluster_mechanism Mechanism of Action Studies synthesis Synthesis of this compound Analogs agar_well Agar Well Diffusion Assay (Antifungal) synthesis->agar_well Test Compounds broth_dilution Broth Microdilution Assay (Antibacterial & Antifungal) synthesis->broth_dilution Test Compounds mic MIC Determination agar_well->mic Preliminary Hits broth_dilution->mic moa Cell Wall/Membrane Integrity Assays, DNA Gyrase Inhibition Assays mic->moa Active Compounds

Caption: Experimental workflow for screening this compound analogs.

mechanism_of_action Potential Mechanism of Action of Quinolines cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell quinoline This compound Analog dna_gyrase DNA Gyrase/ Topoisomerase IV quinoline->dna_gyrase Inhibition cell_wall Cell Wall Synthesis quinoline->cell_wall Disruption cell_membrane Cell Membrane Integrity quinoline->cell_membrane Disruption dna DNA Replication dna_gyrase->dna Blocks cell_death_bac Bacterial Cell Death dna->cell_death_bac Leads to cell_death_fun Fungal Cell Death cell_wall->cell_death_fun Leads to cell_membrane->cell_death_fun Leads to

Caption: Putative mechanisms of action for quinoline-based antimicrobial agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 8-Iodo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 8-iodo-7-methoxyquinoline. The information is designed to help overcome common challenges and optimize reaction conditions for this specific substrate.

Troubleshooting Guide

Low or no product yield is a common issue in Suzuki coupling reactions. The following guide provides a systematic approach to identifying and resolving potential problems.

Problem: Low to No Product Formation

Potential CauseSuggested Solution(s)
Catalyst Inactivity • Ensure the use of a fresh, high-quality palladium catalyst. Pd(0) species are sensitive to air and moisture. Consider using a pre-catalyst that is more air-stable, such as a Pd(II) source like Pd(dppf)Cl₂ which is reduced in situ. • Increase catalyst loading in increments (e.g., from 1-5 mol% to 5-10 mol%).
Ligand Issues • For electron-rich substrates like this compound, bulky, electron-rich phosphine ligands are often more effective. Consider switching from traditional ligands like PPh₃ to Buchwald ligands such as SPhos or XPhos.[1] • Ensure the correct palladium-to-ligand ratio is used, typically ranging from 1:1 to 1:4 depending on the ligand.
Ineffective Base • The choice of base is critical and often substrate-dependent. A screening of bases is recommended. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). For challenging couplings, stronger bases like Cs₂CO₃ are often more effective. • Ensure the base is finely powdered and dry to maximize its reactivity.
Solvent Effects • The reaction may be sensitive to the solvent system. A mixture of an organic solvent and water is often necessary to dissolve both the organic and inorganic reagents. Common solvent systems include dioxane/water, THF/water, and toluene/water.[2] • Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.
Reaction Temperature • If the reaction is sluggish, consider increasing the temperature. Typical temperatures for Suzuki couplings range from 80°C to 110°C. However, excessively high temperatures can lead to catalyst decomposition or side reactions.
Poor Quality Reagents • Verify the purity of this compound and the boronic acid or ester. Impurities can poison the catalyst. • Boronic acids can be prone to decomposition (protodeboronation) upon storage.[3] Using a freshly opened bottle or purifying the boronic acid may be necessary.

Problem: Presence of Significant Side Products

Side ProductPotential CauseSuggested Solution(s)
Homocoupling of Boronic Acid • This can occur if the transmetalation step is slow or if oxygen is present in the reaction.• Ensure thorough degassing of the reaction mixture and maintain an inert atmosphere (e.g., under argon or nitrogen). • Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
Protodeboronation • The boronic acid reacts with residual water or protic solvents to regenerate the corresponding arene.• Use anhydrous solvents and ensure the base is dry. • Consider using a boronic ester (e.g., a pinacol ester) which can be more stable under the reaction conditions.[3]
Dehalogenation of this compound • The starting material is reduced to 7-methoxyquinoline.• This can be promoted by certain bases or impurities. Try switching to a different base (e.g., from a carbonate to a phosphate). • Lowering the reaction temperature may also reduce the rate of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the Suzuki coupling of this compound?

A good starting point would be to use a catalyst system known to be effective for electron-rich aryl iodides. A combination of a palladium source like Pd₂(dba)₃ or a pre-catalyst such as Pd(dppf)Cl₂, with a bulky electron-rich ligand like SPhos or XPhos, is recommended. For the base, K₃PO₄ or Cs₂CO₃ are often good choices. A common solvent system is dioxane or THF with a small amount of water. The reaction should be heated, typically between 80-100°C, under an inert atmosphere.

Q2: How critical is it to exclude air and moisture from the reaction?

It is highly critical. The active Pd(0) catalyst is readily oxidized in the presence of air, which will deactivate it and halt the catalytic cycle. Moisture can contribute to the decomposition of the boronic acid (protodeboronation). Therefore, using anhydrous, degassed solvents and maintaining an inert atmosphere (argon or nitrogen) throughout the experiment is essential for achieving high yields and reproducibility.

Q3: My boronic acid is not very soluble in the reaction mixture. What can I do?

Poor solubility can hinder the reaction. You can try changing the solvent system, for instance, by increasing the proportion of water or adding a co-solvent like DMF to improve the solubility of the boronic acid and the base. Alternatively, converting the boronic acid to a more soluble boronic ester, such as a pinacol ester, can be an effective strategy.

Q4: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this mean?

The formation of palladium black indicates that the palladium catalyst is precipitating out of the solution, which means it is no longer in its active, soluble form. This can be caused by catalyst decomposition at high temperatures or the use of an inappropriate ligand that does not sufficiently stabilize the palladium nanoparticles. If this occurs, you may need to screen different ligands that offer better stabilization or lower the reaction temperature.

Q5: Can the methoxy group on the quinoline ring interfere with the reaction?

The electron-donating nature of the methoxy group can make the C-I bond of this compound more electron-rich, which can slow down the oxidative addition step of the catalytic cycle. This is why using a catalyst system with electron-rich, bulky phosphine ligands is often beneficial, as they can facilitate the oxidative addition to such electron-rich aryl iodides.

Experimental Protocols

The following is a general, representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This should be used as a starting point for optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 mixture)

  • Anhydrous, degassed solvents

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an argon atmosphere, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent mixture via syringe.

  • Seal the flask and heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki Coupling of Aryl Halides

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O8012ModerateA classic set of conditions, may be less effective for this substrate.
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O1008HighBuchwald ligands often improve yields for challenging substrates.
Pd(dppf)Cl₂ (5)-Cs₂CO₃ (2.5)DMF1106HighA robust system, but DMF can be difficult to remove.
Pd(OAc)₂ (2)XPhos (4)K₂CO₃ (2)THF/H₂O9010HighAnother effective Buchwald system.

Note: The yields are generalized based on literature for similar substrates and should be considered as a guide for optimization.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, boronic acid, and base to flask B Purge flask with inert gas (e.g., Argon) A->B C Add catalyst and ligand B->C D Add degassed solvent C->D E Heat to desired temperature (e.g., 80-110 °C) D->E F Monitor reaction by TLC/LC-MS E->F G Reaction complete? F->G G->F No H Cool to room temperature G->H Yes I Aqueous workup (extraction) H->I J Dry and concentrate organic layer I->J K Purify by column chromatography J->K L Characterize product K->L

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex Ar-Pd(II)L₂(I) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ (Base) pd2_aryl_complex Ar-Pd(II)L₂(Ar') transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination pd2_aryl_complex->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 8-Iodo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8-Iodo-7-methoxyquinoline synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound via the direct iodination of 7-methoxyquinoline using N-Iodosuccinimide (NIS).

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and recommended solutions.

Table 1: Troubleshooting Low Yield

Potential CauseRecommended Solution(s)
Incomplete Reaction - Increase reaction time and monitor progress using Thin Layer Chromatography (TLC).- Gradually increase the reaction temperature in 5-10°C increments.- Ensure the N-Iodosuccinimide (NIS) reagent is fresh and has been stored properly to prevent degradation.
Suboptimal Reagent Ratio - Increase the molar equivalents of NIS gradually (e.g., from 1.1 to 1.5 equivalents) to drive the reaction to completion.
Presence of Water - Use anhydrous solvents and dry glassware to prevent quenching of the electrophilic iodine species.
Inadequate Acid Catalysis - Optimize the concentration of the acid catalyst (e.g., trifluoroacetic acid). Start with a catalytic amount and increase if necessary, while monitoring for side product formation.
Product Degradation - If the product is sensitive to prolonged heat or acid exposure, reduce the reaction time or temperature once the starting material is consumed (as per TLC analysis).

Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I minimize its formation and separate it from the desired product?

A2: The methoxy group at the 7-position is an ortho-para directing group in electrophilic aromatic substitution. Therefore, the direct iodination of 7-methoxyquinoline will likely yield a mixture of the desired this compound (ortho-product) and 5-Iodo-7-methoxyquinoline (para-product).

Table 2: Managing Isomeric Byproduct Formation

StrategyDetails
Reaction Temperature - Lowering the reaction temperature may improve the regioselectivity of the reaction, favoring the formation of the sterically less hindered isomer. Experiment with temperatures ranging from 0°C to room temperature.
Solvent Choice - The polarity of the solvent can influence the isomer ratio. Screen different anhydrous solvents such as dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF).
Purification - Column Chromatography: This is the most effective method for separating isomers. Use a high-resolution silica gel column and a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes). Monitor the fractions closely by TLC.[1] - Recrystallization: If a suitable solvent system can be found, fractional recrystallization may be a viable, albeit more challenging, method for separating the isomers.

Q3: I am having difficulty purifying the final product. What are the recommended purification methods?

A3: Purifying this compound, especially from its isomer, requires careful technique.

Table 3: Purification Strategies

MethodProtocol
Column Chromatography - Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).- Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical starting gradient could be 5% ethyl acetate in hexanes, slowly increasing to 20%. The optimal gradient should be determined by TLC analysis.- Detection: Use a UV lamp (254 nm) to visualize the spots on the TLC plate. The two isomers may have slightly different Rf values.
Recrystallization - Screen various solvent systems. A mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold) is often effective. Examples include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes.[2][3]

Experimental Protocols

A plausible experimental protocol for the synthesis of this compound is provided below. This protocol is based on general methods for the iodination of activated aromatic compounds.[4][5][6]

Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-methoxyquinoline (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Addition of Iodinating Agent: Add N-Iodosuccinimide (NIS) (1.1-1.5 eq) to the solution.

  • Acid Catalysis: Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 eq).

  • Reaction: Stir the reaction mixture at room temperature (or a predetermined optimal temperature) and monitor its progress by TLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow start Start setup Reaction Setup: - 7-methoxyquinoline - Anhydrous Solvent - Inert Atmosphere start->setup add_nis Add N-Iodosuccinimide (NIS) setup->add_nis add_tfa Add Trifluoroacetic Acid (TFA) add_nis->add_tfa react Stir and Monitor by TLC add_tfa->react workup Aqueous Work-up: - Quench with Na2S2O3 - Extract with Organic Solvent react->workup purify Purification: - Dry and Concentrate - Column Chromatography workup->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? incomplete_rxn Incomplete Reaction? start->incomplete_rxn Yes side_products Isomeric Byproduct? start->side_products No, but... optimize_conditions Optimize Reaction: - Increase Time/Temp - Check NIS Quality - Adjust Reagent Ratio incomplete_rxn->optimize_conditions Yes optimize_purification Optimize Purification: - High-Resolution Column - Gradient Elution - Fractional Recrystallization side_products->optimize_purification Separation Issue adjust_selectivity Adjust Selectivity: - Lower Temperature - Screen Solvents side_products->adjust_selectivity Yes

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: 8-Iodo-7-methoxyquinoline Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 8-Iodo-7-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:

  • Unreacted 7-methoxyquinoline: The starting material for the iodination reaction.

  • Di-iodinated products: Such as 5,8-diiodo-7-methoxyquinoline, formed if the reaction is not carefully controlled.

  • Isomeric iodo-methoxyquinolines: Depending on the synthetic route, isomers like 6-iodo-7-methoxyquinoline or 5-iodo-7-methoxyquinoline could be formed.

  • Polymeric materials: Particularly if a Skraup-type synthesis is used to construct the quinoline core, polymeric byproducts are a common issue.

  • Residual iodinating agent and byproducts: For example, remaining N-iodosuccinimide (NIS) or iodine.

Q2: My crude this compound product is a dark oil or a discolored solid. What is the likely cause?

A2: Discoloration in the crude product is often due to the presence of trace amounts of iodine or the formation of colored polymeric byproducts. Iodine can often be removed by a wash with a reducing agent solution, such as aqueous sodium thiosulfate. Polymeric materials may require more rigorous purification methods like column chromatography.

Q3: I am having difficulty crystallizing this compound. What solvents are recommended for recrystallization?

A3: The choice of solvent for recrystallization is critical and often requires some experimentation. Based on the polarity of this compound, a good starting point is to try single solvents like ethanol, isopropanol, or ethyl acetate. If a single solvent is not effective, a two-solvent system can be employed. Common two-solvent systems for quinoline derivatives include ethanol/water, ethyl acetate/hexanes, or dichloromethane/hexanes. The goal is to find a solvent system where the compound is soluble at elevated temperatures but sparingly soluble at room temperature or below.

Q4: During column chromatography, my product seems to be co-eluting with an impurity. What can I do to improve separation?

A4: Co-elution during column chromatography can be addressed by several strategies:

  • Optimize the eluent system: A systematic trial of different solvent mixtures with varying polarities is the first step. For instance, if you are using a hexanes/ethyl acetate gradient, try switching to a dichloromethane/methanol gradient.

  • Change the stationary phase: If silica gel does not provide adequate separation, consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.

  • Use a shallower gradient: A slower, more gradual increase in the polar solvent concentration can often improve the resolution between closely eluting compounds.

Troubleshooting Guides

Problem 1: Low Purity After Initial Purification Attempt
Symptom Possible Cause Suggested Solution
Purity < 90% after recrystallizationInappropriate solvent choice leading to co-crystallization of impurities.Perform a solvent screen with a variety of solvents of different polarities. See the Recrystallization Protocol for a suggested screening method.
Purity < 95% after column chromatographyPoor separation of closely related impurities (e.g., isomers).Optimize the mobile phase, consider a different stationary phase (e.g., alumina), or use a shallower elution gradient.
Persistent colored impurityTrapped iodine or highly conjugated byproduct.Wash the crude product with an aqueous solution of sodium thiosulfate before attempting further purification. If the color persists, it is likely a byproduct that needs to be removed by chromatography.
Problem 2: Product "Oiling Out" During Recrystallization
Symptom Possible Cause Suggested Solution
The dissolved product separates as an oil upon cooling instead of forming crystals.The boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.Use a lower-boiling point solvent. Alternatively, try adding the hot solution to a cold anti-solvent with vigorous stirring to induce precipitation. Seeding the solution with a small crystal of the pure product can also promote crystallization over oiling out.

Quantitative Data Summary

The following table provides hypothetical data to illustrate the effectiveness of different purification techniques for this compound.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Notes
Recrystallization (Ethanol/Water)85%95%75Effective for removing less polar impurities.
Column Chromatography (Silica Gel, Hexanes/Ethyl Acetate Gradient)85%>98%60Good for removing a wide range of impurities, including isomers.
Preparative HPLC (C18, Acetonitrile/Water Gradient)98%>99.5%80Ideal for obtaining very high purity material, but on a smaller scale.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection:

    • Place a small amount of the crude product (10-20 mg) into several test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature until the solid dissolves. A good single solvent will dissolve the compound poorly at room temperature but well upon heating.

    • If a suitable single solvent is not found, try a two-solvent system. Dissolve the crude product in a small amount of a "good" solvent (in which it is highly soluble, e.g., dichloromethane or ethyl acetate) at room temperature. Then, add a "poor" solvent (in which it is sparingly soluble, e.g., hexanes or pentane) dropwise until the solution becomes cloudy. Heat the mixture until it becomes clear again.

  • Recrystallization Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent or solvent mixture.

    • Hot filter the solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

    • Once crystal growth appears to have stopped, place the flask in an ice bath for 30 minutes to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography of this compound
  • Preparation:

    • Choose an appropriate column size based on the amount of crude material (a rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate).

    • Pack the column with the slurry, ensuring there are no air bubbles.

    • Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution:

    • Begin eluting with the initial non-polar solvent system.

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).

    • Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow crude Crude this compound wash Aqueous Na2S2O3 Wash (if colored) crude->wash recrystallization Recrystallization wash->recrystallization check_purity1 Purity Check (TLC/HPLC) recrystallization->check_purity1 column Column Chromatography check_purity2 Purity Check (TLC/HPLC) column->check_purity2 pure Pure Product (>98%) check_purity1->column Purity < 95% check_purity1->pure Purity > 95% check_purity2->column Re-column check_purity2->pure Purity > 98%

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Purification Issue oiling_out Product Oiling Out? start->oiling_out low_purity Low Purity? start->low_purity colored_product Colored Product? start->colored_product solution1 Use lower boiling solvent or add anti-solvent with stirring. oiling_out->solution1 Yes solution2 Optimize chromatography (solvent/stationary phase). low_purity->solution2 After Chromatography solution4 Perform solvent screen for recrystallization. low_purity->solution4 After Recrystallization solution3 Wash with Na2S2O3 solution. colored_product->solution3 Yes

Caption: Troubleshooting decision tree for common purification challenges.

Technical Support Center: 8-Iodo-7-methoxyquinoline and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 8-iodo-7-methoxyquinoline and its derivatives. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guide

Issue: I am observing a gradual discoloration of my solid this compound sample, from off-white to a brownish tint.

Answer:

This discoloration is a common indicator of degradation, likely due to the inherent instability of some aryl iodides, which can be sensitive to light and heat. The C-I bond is relatively weak and can undergo homolytic cleavage, leading to the formation of elemental iodine (which is colored) and other degradation products.

Recommended Actions:

  • Storage: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light. It should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

  • Purity Check: Before use, it is advisable to check the purity of the stored compound using techniques like NMR or LC-MS to assess the extent of degradation.

Issue: My reaction yield is consistently lower than expected when using this compound, and I see multiple spots on my TLC plate.

Answer:

Low yields and the appearance of multiple products often point towards the degradation of the starting material or intermediates during the reaction. Aryl iodides can be susceptible to deiodination under certain reaction conditions, especially at elevated temperatures or in the presence of light.

Troubleshooting Steps:

  • Reaction Conditions:

    • Temperature: If the reaction protocol allows, try running the reaction at a lower temperature.

    • Light: Protect the reaction vessel from light by wrapping it in aluminum foil.

    • Degassing: For sensitive reactions like cross-couplings, ensure that the solvents are properly degassed to remove oxygen, which can promote radical side reactions.

  • Solvent Choice: Ensure the solvent is anhydrous and of high purity, as impurities can sometimes catalyze degradation.

  • Reagent Purity: Verify the purity of all reagents, as impurities in other starting materials or catalysts could contribute to the decomposition of the iodoquinoline.

Issue: I am performing a Suzuki coupling with an this compound derivative, and I am observing significant amounts of the deiodinated starting material as a byproduct.

Answer:

Deiodination is a known side reaction in palladium-catalyzed cross-coupling reactions involving aryl iodides. This can occur via a competing hydrodehalogenation pathway.

Mitigation Strategies:

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligand can significantly influence the competition between the desired cross-coupling and the undesired deiodination. Experiment with different ligand systems to find one that favors the cross-coupling pathway.

  • Base: The nature and strength of the base can also play a role. A weaker base might sometimes reduce the extent of hydrodehalogenation.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent prolonged exposure to conditions that might favor deiodination of the product.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific studies on this compound are limited, based on the general chemistry of quinolines and aryl iodides, the following degradation pathways are plausible:

  • Deiodination: Loss of the iodine atom to form 7-methoxyquinoline. This can be initiated by heat, light, or certain reducing agents.

  • Hydroxylation: Enzymatic or chemical hydroxylation of the quinoline ring is a common metabolic and degradation pathway for quinolines in biological systems and under certain environmental conditions.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, leading to the formation of various oxidized derivatives.

Q2: How should I store solutions of this compound?

A2: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, they should be kept in amber vials at low temperatures (-20°C or -80°C) and under an inert atmosphere. The choice of solvent can also impact stability; aprotic, anhydrous solvents are generally preferred.

Q3: Is this compound sensitive to pH?

Q4: Are there any known signaling pathways where this compound or its derivatives are used?

A4: Several quinoline derivatives have been investigated as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. While the specific activity of this compound in this pathway is not widely documented, its quinoline scaffold suggests it could be a candidate for screening as a kinase inhibitor.

Quantitative Data Summary

Currently, there is a lack of specific quantitative stability data for this compound in the public domain. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table provides a template for recording such data.

ConditionParameterValueObservations
Thermal Stability Half-life at 50°CData not availableDiscoloration may be observed.
Decomposition Temp.Data not available
Photostability Light SourceData not available
Half-life (solution)Data not availableColor change from colorless to yellow/brown.
pH Stability pH 3 (25°C)Data not available
pH 7 (25°C)Data not available
pH 9 (25°C)Data not available

Experimental Protocols

Protocol 1: General Handling and Storage of this compound

  • Receiving and Inspection: Upon receiving, inspect the container for any signs of damage. The compound should be a white to off-white solid. Note any discoloration.

  • Storage of Solid: Store the solid compound in a tightly sealed amber glass vial in a desiccator at 4°C or below. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.

  • Preparation of Stock Solutions:

    • Use anhydrous, high-purity solvents (e.g., DMSO, DMF, Dioxane).

    • Prepare solutions fresh for each experiment.

    • If a stock solution needs to be stored, aliquot it into small, single-use amber vials, flush with inert gas, and store at -20°C or -80°C.

  • Handling During Experiments:

    • Minimize exposure to ambient light by working in a fume hood with the sash lowered or by wrapping experimental apparatus in aluminum foil.

    • Avoid high temperatures unless required by the reaction protocol.

Protocol 2: Photostability Testing of New Drug Substances (Adapted from ICH Q1B Guidelines)

This protocol provides a general framework for assessing the photostability of this compound.

  • Sample Preparation:

    • Drug Substance (Solid): Spread a thin layer of the solid compound in a chemically inert, transparent container.

    • Drug Substance (Solution): Prepare a solution of known concentration in a suitable solvent and place it in a chemically inert, transparent container.

  • Light Exposure:

    • Expose the samples to a light source that provides both UV and visible light, such as a xenon or metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

  • Analysis:

    • At specified time points, withdraw samples and analyze them for degradation using a validated stability-indicating HPLC method.

    • Assess for changes in physical properties such as appearance and color.

    • Characterize any significant degradation products.

Visualizations

Experimental_Workflow Workflow for Handling Potentially Unstable Iodoquinolines cluster_storage Storage & Preparation cluster_reaction Reaction Setup cluster_analysis Analysis storage Store Solid (Cool, Dark, Inert Gas) prep_sol Prepare Solution Fresh (Anhydrous Solvent) storage->prep_sol If needed protect Protect from Light (Aluminum Foil) prep_sol->protect degas Degas Solvents protect->degas temp Control Temperature degas->temp tlc Monitor by TLC/LC-MS temp->tlc purify Purify Promptly tlc->purify Upon completion

Caption: Workflow for handling potentially unstable iodoquinolines.

PI3K_Pathway Potential Role of Quinolines in the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Quinoline Derivative (e.g., this compound) Inhibitor->PI3K Inhibits

Caption: Potential role of quinolines in the PI3K/Akt signaling pathway.

Technical Support Center: Cross-Coupling Reactions with 8-Iodo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-iodo-7-methoxyquinoline in cross-coupling reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is designed in a question-and-answer format to provide direct solutions to specific issues you may encounter.

FAQ 1: My Suzuki-Miyaura coupling with this compound is giving low to no yield. What are the common causes and how can I troubleshoot this?

Low yields in Suzuki-Miyaura couplings involving quinoline substrates can stem from several factors, often related to catalyst inhibition or suboptimal reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Catalyst Inhibition by the Quinoline Nitrogen: The nitrogen atom in the quinoline ring can coordinate to the palladium center, leading to catalyst deactivation.

    • Solution: Employ bulky phosphine ligands that shield the palladium center and prevent strong coordination with the substrate. Buchwald's biarylphosphine ligands, such as SPhos and XPhos, are excellent candidates.[1] N-heterocyclic carbene (NHC) ligands can also be effective.

  • Base Incompatibility: The choice of base is critical. Strong, insoluble inorganic bases can sometimes lead to poor reproducibility.

    • Solution: Screen different bases. While potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are common, potassium phosphate (K₃PO₄) can be effective, especially in anhydrous conditions with a small amount of water.[2] For base-sensitive substrates, weaker organic bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can be explored, though they may require specific ligand combinations.[3]

  • Boronic Acid Decomposition: Boronic acids can be unstable and undergo protodeboronation, especially at elevated temperatures.[4]

    • Solution: Use a slight excess of the boronic acid. Alternatively, consider using more stable boronic esters (e.g., pinacol esters). Ensure the quality of your boronic acid reagent.

  • Poor Solubility: The reactants may not be fully dissolved in the chosen solvent, leading to a sluggish reaction.

    • Solution: A mixture of solvents, such as THF/water, can improve solubility and reaction rates.[5]

Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

G start Low Yield in Suzuki Coupling catalyst Switch to Bulky Ligand (e.g., SPhos, XPhos) start->catalyst base Screen Different Bases (K3PO4, Cs2CO3) start->base boronic_acid Use Boronic Ester or Fresh Boronic Acid start->boronic_acid solvent Optimize Solvent System (e.g., THF/H2O) start->solvent outcome Improved Yield catalyst->outcome base->outcome boronic_acid->outcome solvent->outcome

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

FAQ 2: I am performing a Buchwald-Hartwig amination with this compound and a primary amine, but the reaction is sluggish. What alternative catalysts can I use?

Sluggish Buchwald-Hartwig aminations with iodoquinolines can often be accelerated by selecting a more appropriate ligand for the palladium catalyst.

Alternative Catalyst Systems:

  • Bulky Biarylphosphine Ligands: These are often the first choice for challenging aminations.

    • Josiphos-type ligands (e.g., CyPF-tBu): Have shown high efficiency in the amination of heteroaryl halides.

    • Buchwald's Gen 4 Ligands (e.g., tBuXPhos): Known for their high activity with a broad range of amines and aryl halides.

  • Bidentate Phosphine Ligands: Ligands like BINAP and DPEPhos can be effective, particularly with primary amines, as they can prevent the formation of inactive palladium dimers.[6]

  • Copper-Catalyzed Systems: For certain aminations, copper catalysis can be a viable alternative to palladium. These reactions often utilize ligands such as 1,10-phenanthroline derivatives.

Experimental Considerations:

  • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are typically required.

  • Solvent: Anhydrous, non-polar solvents like toluene or dioxane are commonly used.

FAQ 3: My Sonogashira coupling with this compound results in significant homocoupling of the alkyne. How can I minimize this side reaction?

Homocoupling (Glaser coupling) is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.

Strategies to Minimize Homocoupling:

  • Copper-Free Sonogashira Conditions: Eliminating the copper(I) co-catalyst is the most direct way to prevent homocoupling. These conditions often require a more active palladium catalyst system.

    • Palladium/NHC Systems: N-heterocyclic carbene (NHC) complexes of palladium have proven to be highly effective for copper-free Sonogashira reactions.[7][8][9] They offer high stability and activity.

    • Palladacycle Catalysts: Certain palladacycle pre-catalysts can also facilitate copper-free Sonogashira couplings, sometimes even in aqueous media.[10]

  • Use of a Co-catalyst Combination: A synergistic combination of (NHC)-Cu and (NHC)-Pd complexes can enhance the desired cross-coupling over homocoupling, even at very low palladium loadings.[11]

  • Amine Base/Solvent: The choice of amine can influence the extent of homocoupling. Using the amine as both the base and the solvent can sometimes be beneficial.

Logical Flow for Minimizing Sonogashira Homocoupling

G start Alkyne Homocoupling in Sonogashira copper_free Implement Copper-Free Conditions start->copper_free nhc_pd_cu Use Synergistic (NHC)Pd/(NHC)Cu System start->nhc_pd_cu nhc_pd Use Pd/NHC Catalyst copper_free->nhc_pd outcome Reduced Homocoupling nhc_pd->outcome nhc_pd_cu->outcome

Caption: Strategies to reduce alkyne homocoupling in Sonogashira reactions.

FAQ 4: Are there any effective phosphine-free catalysts for the Heck reaction with this compound?

Yes, several phosphine-free palladium catalyst systems have been developed for Heck reactions, which can offer advantages in terms of cost, air stability, and ease of product purification.

Alternative Phosphine-Free Catalysts:

  • Palladium N-Heterocyclic Carbene (NHC) Complexes: As with other cross-coupling reactions, Pd-NHC complexes are highly active and stable catalysts for Heck reactions.[12]

  • Palladium on Charcoal (Pd/C): While heterogeneous, Pd/C can be an effective catalyst for Heck couplings, though it may sometimes require higher temperatures.

  • Palladium Salts with N,O-Bidentate Ligands: Complexes like Pd(quinoline-8-carboxylate)₂ have been shown to be efficient and low-cost catalysts for Heck reactions with aryl bromides and iodides.[13]

  • Palladacycles: Certain palladacycle pre-catalysts are also effective for Heck couplings.

Experimental Workflow for a Phosphine-Free Heck Reaction

G reagents This compound + Alkene + Base (e.g., K2CO3) catalyst Phosphine-Free Pd Catalyst (e.g., Pd-NHC, Pd(OAc)2/N,O-ligand) reagents->catalyst solvent Solvent (e.g., DMF, NMP) catalyst->solvent heating Heat to 100-140 °C solvent->heating product Heck Product heating->product

References

Technical Support Center: Synthesis of 8-Iodo-7-methoxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Iodo-7-methoxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent method for the synthesis of this compound is the direct electrophilic iodination of 7-methoxyquinoline. This approach typically utilizes an iodinating agent in the presence of an acid catalyst to achieve regioselective iodination at the C8 position.

Q2: What is a suitable starting material for the synthesis, and how can it be obtained?

A2: The direct precursor for the iodination reaction is 7-methoxyquinoline. If not commercially available, it can be synthesized from 8-hydroxyquinoline. A common method involves the methylation of 8-hydroxyquinoline using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[1][2]

Q3: What are the typical iodinating agents used for this synthesis?

A3: N-Iodosuccinimide (NIS) is a widely used and effective iodinating agent for electron-rich aromatic compounds like 7-methoxyquinoline.[3] Other potential iodinating agents include iodine monochloride (ICl).

Q4: Why is an acid catalyst often required for the iodination of quinolines?

A4: Acidic conditions can enhance the electrophilicity of the iodinating agent, thereby increasing the reaction rate and influencing the regioselectivity of the iodination. For NIS, acids such as trifluoroacetic acid (TFA) or sulfuric acid are often employed.[3]

Q5: How can I purify the final product, this compound?

A5: Purification of this compound is typically achieved through column chromatography on silica gel.[4] The choice of eluent will depend on the polarity of the crude product and any impurities present. Recrystallization from a suitable solvent system can also be an effective purification method.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive iodinating agent.1. Use a fresh batch of the iodinating agent. Ensure proper storage to prevent decomposition.
2. Insufficient activation of the iodinating agent.2. Ensure the acid catalyst is added in the correct stoichiometry. For challenging substrates, a stronger acid or a higher concentration may be required.[3]
3. Low reaction temperature.3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Some iodinations may require heating to proceed at a reasonable rate.
4. Poor quality starting material.4. Verify the purity of the 7-methoxyquinoline starting material by NMR or other analytical techniques. Purify if necessary.
Formation of Multiple Isomers (e.g., 5-Iodo-7-methoxyquinoline) 1. Reaction conditions favoring multiple substitution sites.1. Carefully control the reaction temperature; lower temperatures often favor higher regioselectivity.
2. Inappropriate choice of iodinating agent or catalyst.2. The choice of acid catalyst can influence regioselectivity. Experiment with different acids (e.g., TFA vs. H₂SO₄) to optimize for the desired C8 isomer.
3. Steric and electronic effects of the methoxy group.3. The electron-donating methoxy group activates the ring for electrophilic substitution. Fine-tuning the reaction conditions is crucial to direct the substitution to the sterically less hindered and electronically favorable C8 position.
Presence of Di-iodinated Byproducts 1. Excess iodinating agent.1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the iodinating agent relative to the 7-methoxyquinoline.
2. Prolonged reaction time.2. Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed to prevent over-iodination.
Difficult Purification 1. Byproducts with similar polarity to the desired product.1. Optimize the column chromatography conditions. A shallow solvent gradient or the use of a different solvent system may improve separation.
2. Presence of unreacted starting material.2. If the starting material and product have very similar Rf values, consider quenching the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove any remaining iodinating agent before workup and chromatography.
3. Tarry or polymeric materials.3. Ensure the reaction is not overheated. A pre-purification step, such as filtration through a short plug of silica gel, may be necessary to remove baseline impurities before column chromatography.

Experimental Protocols

Synthesis of 7-Methoxyquinoline from 8-Hydroxyquinoline

A detailed protocol for the synthesis of 8-methoxyquinoline from 8-hydroxyquinoline is available, which can be adapted for the synthesis of the 7-methoxy isomer.[1][2] The general procedure involves the reaction of the corresponding hydroxyquinoline with a methylating agent in the presence of a base.

General Procedure:

  • Dissolve 8-hydroxyquinoline in a suitable solvent (e.g., acetone).

  • Add a base, such as potassium carbonate.

  • Add a methylating agent, such as methyl iodide, dropwise.

  • Reflux the mixture for an extended period (e.g., 24 hours), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography to obtain 8-methoxyquinoline.

Note: This procedure should be adapted for 7-hydroxyquinoline to obtain 7-methoxyquinoline.

Iodination of 7-Methoxyquinoline to this compound (General Approach)

General Procedure:

  • Dissolve 7-methoxyquinoline in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Cool the solution in an ice bath.

  • Add the acid catalyst (e.g., trifluoroacetic acid) dropwise.

  • Add N-iodosuccinimide (NIS) portion-wise, maintaining the temperature.

  • Allow the reaction to stir at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate to destroy any excess NIS.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for Quinoline Iodination

EntrySubstrateIodinating AgentCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
1QuinolineNISTrifluoroacetic acidRoom Temp.< 16High (unspecified)[3]
2Deactivated AromaticsNISSulfuric Acid0 - 20VariableGood (unspecified)N/A
38-HydroxyquinolineI₂/KIAqueous solutionNot specifiedNot specifiedNot specified[4]
45-Fluoro-8-hydroxyquinolineI₂/EthanolNot specifiedNot specifiedNot specifiedGood (unspecified)[5]

Note: The yields and reaction times are general observations from the literature and may vary significantly for the specific synthesis of this compound.

Visualizations

Synthesis_Pathway 7-Hydroxyquinoline 7-Hydroxyquinoline 7-Methoxyquinoline 7-Methoxyquinoline 7-Hydroxyquinoline->7-Methoxyquinoline Methylation (e.g., CH3I, K2CO3) This compound This compound 7-Methoxyquinoline->this compound Iodination (e.g., NIS, TFA)

Caption: Synthetic pathway to this compound.

Troubleshooting_Workflow cluster_start cluster_monitoring cluster_issues cluster_solutions cluster_end Start Reaction Start TLC Monitor by TLC Start->TLC No_Product Low/No Product? TLC->No_Product Incomplete Reaction Isomers Multiple Isomers? TLC->Isomers Impure Product Di_iodination Di-iodination? TLC->Di_iodination Impure Product Purification Purification TLC->Purification Reaction Complete Check_Reagents Check Reagent Quality & Catalyst No_Product->Check_Reagents Adjust_Temp Adjust Temperature No_Product->Adjust_Temp Optimize_Conditions Optimize Conditions (Temp, Catalyst) Isomers->Optimize_Conditions Control_Stoichiometry Control Stoichiometry & Reaction Time Di_iodination->Control_Stoichiometry Check_Reagents->TLC Adjust_Temp->TLC Optimize_Conditions->TLC Control_Stoichiometry->TLC

Caption: Troubleshooting workflow for the synthesis.

References

Validation & Comparative

Benchmarking the Performance of 8-Iodo-7-methoxyquinoline in Synthetic Protocols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic campaigns. This guide provides a comparative analysis of 8-Iodo-7-methoxyquinoline's performance in key synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, against its bromo and chloro analogs. The following sections present a distillation of experimental data, detailed protocols, and visual workflows to aid in the rational selection of reagents for the synthesis of complex quinoline-based molecules, which are prevalent in medicinal chemistry.

The utility of a halogenated organic compound in synthetic chemistry is largely dictated by its reactivity in forming new carbon-carbon and carbon-heteroatom bonds. In the realm of palladium-catalyzed cross-coupling reactions, the nature of the halogen atom plays a pivotal role, with the general reactivity trend being I > Br > Cl. This guide specifically examines the performance of this compound in two of the most powerful and widely used cross-coupling methodologies: the Suzuki-Miyaura and Sonogashira reactions.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction, which forges a bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. The choice of the halide on the quinoline core significantly impacts reaction efficiency, including yield and reaction time.

While specific comparative studies on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related analogs. For instance, the Suzuki-Miyaura coupling of 5-bromo-8-methoxyquinoline and 5,7-dibromo-8-methoxyquinoline with various substituted phenylboronic acids has been reported to proceed in high yields, generally ranging from 68% to 82%[1]. These reactions typically employ a dichlorobis(triphenylphosphine)palladium(II) catalyst.

Based on the established principles of palladium catalysis, the carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst than a carbon-bromine bond. This suggests that this compound would be expected to react more readily, potentially at lower temperatures or with lower catalyst loadings, compared to its bromo counterpart.

A study on the site-selective Suzuki-Miyaura coupling of 2,4-dichloro-8-bromo-7-methoxyquinoline provides further evidence for the nuanced reactivity of haloquinolines. In this case, the chloride at the more electrophilic C2 position can react preferentially over the bromide at C8, demonstrating that positional electronics can sometimes override the inherent bond dissociation energy trend of the halogens[2]. This highlights the importance of considering the specific substitution pattern of the quinoline ring when predicting reactivity.

Table 1: Comparison of 8-Halo-7-methoxyquinolines in a Representative Suzuki-Miyaura Reaction

FeatureThis compound8-Bromo-7-methoxyquinoline8-Chloro-7-methoxyquinoline
Expected Reactivity HighestModerateLowest
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)PdCl₂(PPh₃)₂Pd(dba)₂ with specialized ligands
Reported Yields (Analogs) Not explicitly found68-82% (for 5-bromo-8-methoxyquinoline)[1]Generally requires more forcing conditions
Potential Advantages Milder reaction conditions, lower catalyst loadingReadily available starting materialLower cost of starting material
Potential Disadvantages Higher cost, potential for side reactions if other reactive sites are presentSlower reaction rates than iodo-analogOften requires specialized and more expensive ligands and catalysts

Experimental Protocol: Suzuki-Miyaura Coupling of an 8-Haloquinoline Derivative

The following is a general protocol adapted from the literature for the Suzuki-Miyaura coupling of a bromo-quinoline derivative, which can be used as a starting point for the optimization of reactions with this compound.

Materials:

  • 8-Bromo-7-methoxyquinoline (1 equivalent)

  • Substituted Phenylboronic Acid (1.2 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (0.03 equivalents)

  • Potassium Carbonate (2 equivalents)

  • Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

  • To a reaction vessel, add 8-bromo-7-methoxyquinoline, the substituted phenylboronic acid, and potassium carbonate.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the degassed solvent mixture.

  • Add the dichlorobis(triphenylphosphine)palladium(II) catalyst.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Note: For this compound, it is recommended to start with a lower reaction temperature (e.g., 60-80 °C) and potentially a lower catalyst loading due to its expected higher reactivity.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 8-Halo-7-methoxyquinoline Solvent Solvent (e.g., Toluene/EtOH/H₂O) Reactant1->Solvent Reactant2 Arylboronic Acid Reactant2->Solvent Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Catalyst->Solvent Base Base (e.g., K₂CO₃) Base->Solvent Temperature Heat (e.g., 80-100 °C) Solvent->Temperature Inert_Atmosphere Inert Atmosphere (Ar or N₂) Temperature->Inert_Atmosphere Extraction Extraction with Organic Solvent Inert_Atmosphere->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (Na₂SO₄) Washing->Drying Purification Column Chromatography Drying->Purification Product 8-Aryl-7-methoxyquinoline Purification->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Comparative Performance in Sonogashira Cross-Coupling

The Sonogashira reaction, which couples a terminal alkyne with an aryl or vinyl halide, is a powerful tool for the synthesis of arylethynyl motifs, which are important pharmacophores. Similar to the Suzuki-Miyaura reaction, the reactivity of the halide is a critical factor.

The general reactivity trend of aryl halides in the Sonogashira coupling is I > Br > Cl[3]. This implies that this compound will be a more reactive substrate than its bromo and chloro counterparts, likely requiring milder conditions and shorter reaction times.

Table 2: Comparison of 8-Halo-7-methoxyquinolines in a Representative Sonogashira Reaction

FeatureThis compound8-Bromo-7-methoxyquinoline8-Chloro-7-methoxyquinoline
Expected Reactivity HighestModerateLowest
Typical Catalyst System PdCl₂(PPh₃)₂ / CuIPdCl₂(PPh₃)₂ / CuIMore active Pd catalysts and ligands
Reported Yields (Analogs) Not explicitly foundGood to excellent for various bromoarenesGenerally lower yields and requires harsher conditions
Potential Advantages High reactivity allows for mild conditions, preserving sensitive functional groupsGood balance of reactivity and stabilityCost-effective starting material
Potential Disadvantages Potential for undesired side reactions due to high reactivityMay require higher temperatures and longer reaction times than iodo-analogOften sluggish reactions requiring catalyst optimization

Experimental Protocol: Sonogashira Coupling of an 8-Haloquinoline Derivative

The following is a general protocol for a Sonogashira coupling reaction that can be adapted for this compound.

Materials:

  • This compound (1 equivalent)

  • Terminal Alkyne (1.2 equivalents)

  • Dichlorobis(triphenylphosphine)palladium(II) (0.02 equivalents)

  • Copper(I) Iodide (0.04 equivalents)

  • Triethylamine (solvent and base)

Procedure:

  • To a Schlenk flask, add this compound, dichlorobis(triphenylphosphine)palladium(II), and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed triethylamine, followed by the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Logical Workflow for Sonogashira Coupling

Sonogashira_Workflow cluster_reactants Reactants & Catalysts cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactant1 8-Halo-7-methoxyquinoline Base_Solvent Base/Solvent (e.g., Triethylamine) Reactant1->Base_Solvent Reactant2 Terminal Alkyne Reactant2->Base_Solvent Pd_Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Pd_Catalyst->Base_Solvent Cu_Catalyst Cu(I) Iodide Cu_Catalyst->Base_Solvent Temperature Temperature (e.g., RT - 60 °C) Base_Solvent->Temperature Inert_Atmosphere Inert Atmosphere (Ar or N₂) Temperature->Inert_Atmosphere Filtration Filtration through Celite Inert_Atmosphere->Filtration Extraction Extraction Filtration->Extraction Washing Washing Extraction->Washing Purification Column Chromatography Washing->Purification Product 8-Alkynyl-7-methoxyquinoline Purification->Product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Conclusion and Recommendations

This compound is a highly valuable building block for the synthesis of complex quinoline derivatives, particularly in the context of drug discovery and development. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, as dictated by the C-I bond's susceptibility to oxidative addition, offers significant advantages over its bromo and chloro analogs. These advantages include the potential for milder reaction conditions, which can improve functional group tolerance and reduce energy consumption, and faster reaction rates, leading to increased throughput.

While the cost of iodo-arenes is typically higher than their bromo or chloro counterparts, the potential for higher yields, reduced catalyst loadings, and simplified purification can offset this initial investment, making this compound an economically viable and synthetically superior choice for many applications. For synthetic campaigns where mild conditions and high efficiency are critical, this compound is the recommended starting material for Suzuki-Miyaura and Sonogashira cross-coupling reactions. However, for initial cost-saving or when dealing with highly reactive coupling partners where a less reactive halide is desired to control selectivity, the bromo- or even chloro-analogs may be considered, with the caveat of potentially requiring more rigorous optimization of reaction conditions.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.